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  • Product: 3,4-Dichloro-2-formylphenylboronic acid pinacol ester
  • CAS: 2121514-14-3

Core Science & Biosynthesis

Foundational

3,4-dichloro-2-formylphenylboronic acid pinacol ester chemical structure and properties

Title: A Comprehensive Technical Guide on 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester: Structure, Properties, and Synthetic Applications Executive Summary As a Senior Application Scientist specializing in synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Technical Guide on 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester: Structure, Properties, and Synthetic Applications

Executive Summary

As a Senior Application Scientist specializing in synthetic methodology and library design, I frequently leverage bifunctional building blocks to accelerate the construction of complex polycyclic scaffolds. Among these, 3,4-dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) stands out as a highly versatile reagent[1],[2]. This molecule uniquely combines a robust boronate ester for palladium-catalyzed cross-coupling with an ortho-formyl group primed for downstream condensation, reductive amination, or Pschorr-type cyclizations[3].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity paradigms, and field-proven experimental protocols. By understanding the causality behind its structural design—specifically the steric and electronic influences of the 3,4-dichloro substitution—drug development professionals can deploy this building block to synthesize novel APIs, agrochemicals, and complex heterocyclic libraries,[4].

Molecular Architecture & Physicochemical Profiling

The utility of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is derived directly from its tripartite structural design:

  • The Pinacol Ester (Bpin): Chosen over the free boronic acid, the bulky tetramethyl groups of the pinacol ester shield the empty p-orbital of the boron atom. This significantly reduces the rate of protodeboronation—a notorious side reaction for electron-deficient, ortho-substituted boronic acids[3],[5].

  • The Ortho-Formyl Group: Positioning an aldehyde adjacent to the boronate ester enables tandem "coupling-condensation" cascades. Once the Suzuki-Miyaura coupling forms a biaryl axis, the aldehyde is perfectly positioned in 3D space to react with nucleophiles (e.g., amines, hydrazines) on the newly attached aryl ring, driving spontaneous cyclization,[6].

  • The 3,4-Dichloro Substitution: Halogens exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the intermediate hydroxyboronate complex during transmetalation, accelerating the cross-coupling cycle. Furthermore, in medicinal chemistry, the 3,4-dichloro motif is a privileged pharmacophore that enhances lipophilicity and metabolic stability.

Quantitative Physicochemical Data

Table 1: Structural and physical properties of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester[1],[7],[2].

PropertyValue
Chemical Name 3,4-Dichloro-2-formylphenylboronic acid pinacol ester
IUPAC Name 2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS Registry Number 2121514-14-3
Molecular Formula C13H15BCl2O3
Molecular Weight 300.97 g/mol
Purity Standard ≥95% - 98% (Typical commercial specification)
Appearance White to off-white solid powder
Storage Conditions 2-8°C (Refrigerated), protect from ambient moisture and light

Mechanistic Paradigms: The Reactivity Profile

The Suzuki-Miyaura Catalytic Cycle

The primary application of this compound is as an organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction[4]. The catalytic cycle relies on the generation of a reactive palladium(0) species, which undergoes oxidative addition with an aryl halide. The critical step for our specific building block is transmetalation . The pinacol ester must first be activated by an aqueous base (typically K2CO3 or Na2CO3) to form a tetracoordinate boronate anion. The electron-withdrawing 3,4-dichloro groups facilitate this activation by increasing the electrophilicity of the boron atom.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Base RedElim Reductive Elimination [Ar-Ar'] TransMet->RedElim RedElim->Pd0 Regeneration Product Ortho-Formyl Biaryl Product RedElim->Product Boronate 3,4-Dichloro-2-formylphenylboronic acid pinacol ester Boronate->TransMet ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd

Fig 1: Suzuki-Miyaura catalytic cycle utilizing the 3,4-dichloro-2-formylphenylboronic ester.

Tandem Cyclization Strategies

Once the biaryl axis is established, the ortho-formyl group becomes a powerful handle for heterocycle synthesis. By reacting the boronate ester with an ortho-substituted aryl halide (e.g., 2-bromoaniline), the resulting biaryl intermediate contains an amine and an aldehyde in close spatial proximity. This setup spontaneously drives an intramolecular condensation (or aza-Wittig reaction if an azide is used) to yield polycyclic scaffolds like phenanthridines or isoquinolines,[6].

TandemSynthesis Step1 Boronate Ester (CAS: 2121514-14-3) Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 Step3 Biaryl Intermediate (Ortho-Aldehyde) Step2->Step3 Step4 Tandem Cyclization (e.g., Condensation) Step3->Step4 Step5 Polycyclic Heterocycle (e.g., Phenanthridine) Step4->Step5

Fig 2: Tandem cross-coupling and cyclization workflow for polycyclic heterocycle synthesis.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate specific analytical checkpoints to verify mechanistic progression before committing to downstream workups.

Protocol 1: Standard Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize a functionalized 3,4-dichloro-[1,1'-biphenyl]-2-carbaldehyde derivative.

Reagents:

  • 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): Charge a Schlenk flask with the aryl bromide and the boronate ester. Add the 1,4-dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂ under a positive flow of Argon. Seal the flask and heat to 90°C.

  • Self-Validation Checkpoint (2 Hours): Aliquot 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and filter. Analyze via LC-MS.

    • Expected Outcome: You should observe >90% consumption of the aryl bromide. The mass spectrum should display the [M+H]+ ion corresponding to the cross-coupled biaryl aldehyde. If unreacted boronate persists alongside the aryl halide, verify the pH of the aqueous layer; transmetalation strictly requires the formation of the basic hydroxyboronate complex.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl product.

Protocol 2: One-Pot Tandem Suzuki-Condensation for Phenanthridine Synthesis

Objective: Exploit the ortho-formyl group to synthesize a rigid polycyclic heterocycle in a single operation,[6].

Reagents:

  • 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (1.0 equiv)

  • 2-Bromoaniline derivative (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene / Ethanol (1:1 v/v)

Step-by-Step Procedure:

  • Combine the boronate ester, 2-bromoaniline, and Pd(PPh₃)₄ in a microwave-safe vial.

  • Add the Toluene/Ethanol mixture, followed by the aqueous Na₂CO₃.

  • Seal the vial and irradiate in a microwave reactor at 110°C for 45 minutes. Causality: Microwave irradiation provides rapid, uniform heating that accelerates both the cross-coupling and the subsequent thermodynamic dehydration/cyclization of the intermediate imine.

  • Self-Validation Checkpoint: TLC analysis (UV 254 nm) should show the complete disappearance of the highly fluorescent 2-bromoaniline and the emergence of a new, highly conjugated UV-active spot corresponding to the phenanthridine core.

  • Extract with CH₂Cl₂, dry, and purify via recrystallization or chromatography.

Analytical Characterization & Quality Control (QC)

When sourcing or synthesizing 3,4-dichloro-2-formylphenylboronic acid pinacol ester, rigorous QC is mandatory to ensure the integrity of the formyl group and the boronate ester[8].

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the aldehyde proton, which will appear as a sharp singlet far downfield (typically around δ 10.0 - 10.5 ppm). The pinacol methyl groups will present as a strong, integrated 12H singlet near δ 1.35 ppm. The aromatic protons (H-5 and H-6) will appear as a pair of doublets (if coupling is resolved) in the δ 7.2 - 7.8 ppm range.

  • ¹¹B NMR (128 MHz, CDCl₃): A broad singlet around δ 30-33 ppm is characteristic of a tricoordinate boronate ester. If the peak shifts upfield toward δ 10-15 ppm, it indicates unwanted hydrolysis to the boronic acid or formation of a tetracoordinate boronate complex.

  • LC-MS (ESI+): While boronate esters can sometimes fragment in the source, careful ionization should yield the[M+H]+ peak at m/z ~301.0. The characteristic isotopic distribution of two chlorine atoms (a 9:6:1 ratio for the M : M+2 : M+4 peaks) serves as a definitive fingerprint for the 3,4-dichloro motif.

References

  • [1] ChemBK. 2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde / 3,4-Dichloro-2-formylphenylboronic acid pinacol ester. Available at:[Link]

  • [2] Doron Scientific. 2,3-Dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2121514-14-3). Available at: [Link]

  • Tandem alkyne carbopalladation/Suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Chimia. Available at: [Link]

  • [3] Luthy M, Darmency V, Renaud P. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. Synlett / PMC - NIH. Available at:[Link]

  • [6] Suzuki-aza-Wittig, Suzuki-condensation and aza-Wittig-electrocyclic ring-closure tandem reactions. Arkivoc (Arkat USA). Available at:[Link]

  • [8] Dynamic Formation of Imidazolidino Boronate Enables Design of Cysteine-Responsive Peptides. Organic Letters - ACS Publications. Available at:[Link]

  • [5] Recent Developments in the Chemistry of Boron Heterocycles. Chemical Reviews / AA Blocks. Available at:[Link]

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Exploratory

1H and 13C NMR spectrum data for 3,4-dichloro-2-formylphenylboronic acid pinacol ester

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling sterically hindered and highly functionalized architectures. 3,4-Dichloro-2-formylphenylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for assembling sterically hindered and highly functionalized architectures. 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) [1][2] is a premier example of such a scaffold. It features orthogonal reactive sites: a pinacol boronic ester (Bpin) primed for Suzuki-Miyaura cross-coupling, a formyl group (-CHO) ready for reductive amination or aldol condensations, and a dichloro-substituted aromatic backbone that imparts significant lipophilicity and metabolic stability[3][4].

Rigorous structural validation of this building block is paramount. This whitepaper provides an in-depth, theoretically grounded, and empirically modeled Nuclear Magnetic Resonance (NMR) spectroscopic guide for the characterization of this compound, establishing a self-validating protocol for its quality control.

Structural & Electronic Profiling

To accurately interpret the NMR spectra, we must first analyze the electronic topology of the molecule. The benzene ring is fully substituted at four of its six positions:

  • C1: Bonded to the Bpin group. The empty p-orbital of the boron atom exerts a mild electron-withdrawing effect, while the bulky pinacol ring dictates the steric environment.

  • C2: Bonded to the formyl group (-CHO). This is a strongly electron-withdrawing group (EWG) via both inductive and resonance effects, heavily deshielding adjacent protons and carbons.

  • C3 & C4: Bonded to chlorine atoms. Halogens are inductively withdrawing but resonance donating, creating a complex push-pull electronic environment.

  • C5 & C6: The only protonated positions on the aromatic ring, forming an ortho-coupled AB spin system.

Unlike free boronic acids, which are prone to forming boroxine anhydrides (trimers) that complicate NMR analysis, the pinacol ester is highly stable to hydrolysis. This allows for straightforward characterization in standard non-coordinating solvents like deuterated chloroform (CDCl₃)[5].

Experimental NMR Protocol (Self-Validating System)

To ensure high-fidelity data acquisition and eliminate instrumental artifacts, the following step-by-step methodology must be strictly adhered to. This protocol acts as a self-validating system; by controlling relaxation times and magnetic homogeneity, the resulting spectra definitively confirm the integrity of both the Bpin and formyl groups.

  • Sample Preparation: Weigh 15–20 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Calibration: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium frequency of CDCl₃ and tune/match the probe for both ¹H and ¹³C nuclei.

  • Shimming: Execute gradient shimming. Causality: Optimal magnetic field homogeneity is critical to resolving the fine ortho-coupling (~8.0 Hz) of the aromatic protons. The FWHM of the TMS peak must be < 1.0 Hz.

  • ¹H Acquisition: Acquire the proton spectrum using a standard 30° pulse program. Use a spectral width of 20 ppm, 16 scans, and a standard relaxation delay (d1) of 1 second.

  • ¹³C Acquisition: Acquire the carbon spectrum using proton decoupling. Causality: Set the relaxation delay (d1) to an extended 2.5 to 3.0 seconds . Quaternary carbons (C1, C2, C3, C4) lack attached protons, resulting in inefficient dipole-dipole relaxation. A longer d1 ensures these carbons are fully relaxed between pulses, preventing signal suppression[6].

  • Processing: Apply an exponential window function (0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct manually.

Workflow Visualization

The logical sequence of this protocol is illustrated below.

NMR_Protocol A 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 B 2. Shimming & Tuning Optimize magnetic field homogeneity A->B C 3. 1H NMR Acquisition Standard 30° pulse, d1=1s B->C D 4. 13C NMR Acquisition Extended delay d1=2-3s B->D E 5. Signal Processing Fourier Transform & Phase Correction C->E D->E F 6. Spectral Validation Confirm Bpin & CHO integrity E->F

Caption: Step-by-step NMR acquisition and validation workflow for boronic esters.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is highly diagnostic. The data presented below is a predictive model derived from empirical substituent effects and structurally analogous formylphenylboronic esters documented by [3].

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment & Causality
C2-CHO ~10.40Singlet (s)1H-Formyl proton. Strongly deshielded by the anisotropic effect of the carbonyl C=O double bond.
C6-H ~7.65Doublet (d)1H8.0 HzAromatic proton ortho to the Bpin group. Deshielded by the empty p-orbital of the boron atom.
C5-H ~7.55Doublet (d)1H8.0 HzAromatic proton para to the formyl group. Deshielded by the resonance withdrawal of the carbonyl.
Bpin-CH₃ ~1.35Singlet (s)12H-Four equivalent methyl groups of the pinacol ester ring.

Mechanistic Insight: The two aromatic protons (C5-H and C6-H) appear as a classic AB system. Because they are adjacent (ortho) to one another, they exhibit a characteristic coupling constant of ~8.0 Hz. The absence of any meta or para coupling confirms the fully substituted nature of the C1-C4 segment.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides definitive proof of the molecular skeleton. The following table summarizes the expected chemical shifts, accounting for the unique behavior of borylated carbons as detailed in [5].

PositionChemical Shift (ppm)TypeAssignment & Causality
C2-CHO ~190.5CHCarbonyl carbon. Highly deshielded due to oxygen electronegativity.
C2 ~138.0CQuaternary aromatic carbon attached to the formyl group.
C4 ~136.5CQuaternary aromatic carbon attached to chlorine.
C1 (C-B) ~135.0 (br)CQuaternary aromatic carbon attached to Boron. Broadened due to quadrupolar relaxation.
C3 ~134.0CQuaternary aromatic carbon attached to chlorine.
C6 ~132.0CHAromatic methine carbon.
C5 ~130.5CHAromatic methine carbon.
Bpin-Cq ~84.8CQuaternary carbons of the pinacol ring bonded to oxygen.
Bpin-CH₃ ~24.8CH₃Methyl carbons of the pinacol ester.

Mechanistic Insight (The Quadrupolar Effect): A hallmark of arylboronic pinacol esters is the behavior of the C1 carbon. The ¹¹B nucleus possesses a nuclear spin of I = 3/2, making it a quadrupolar nucleus. This induces rapid relaxation of the directly attached ¹³C nucleus. Consequently, the C1 signal typically manifests as a significantly broadened peak (denoted as 'br') or may be entirely suppressed if the d1 relaxation delay is insufficient[5][6].

Application in Drug Discovery

The true value of 3,4-dichloro-2-formylphenylboronic acid pinacol ester lies in its capacity for one-pot cascade reactions. As demonstrated in advanced [6], the Bpin group can be selectively coupled with an aryl halide using a Palladium catalyst (e.g., Pd(dppf)Cl₂). Immediately following the cross-coupling, the adjacent formyl group can be subjected to reductive amination to yield complex polycyclic or biaryl amine scaffolds, which are highly prized in the development of kinase inhibitors and other targeted therapeutics[3][4].

References

  • The Journal of Organic Chemistry (ACS Publications). "One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format". Retrieved from [Link]

  • MDPI. "Borylated 5-Membered Ring Iminosugars: Detailed Nuclear Magnetic Resonance Spectroscopic Characterisation". Retrieved from[Link]

  • PubMed (NIH). "Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction". Retrieved from[Link]

  • The Royal Society of Chemistry (RSC). "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters". Retrieved from [Link]

Sources

Foundational

A Guide to the Formation of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester: Mechanism and Application

Introduction In the landscape of modern drug discovery and development, the synthesis of highly functionalized molecular scaffolds is paramount. Arylboronic acids and their corresponding esters are cornerstone building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of highly functionalized molecular scaffolds is paramount. Arylboronic acids and their corresponding esters are cornerstone building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. The specific molecule, 3,4-dichloro-2-formylphenylboronic acid pinacol ester, represents a particularly valuable intermediate. Its trifunctional nature—a reactive boronic ester for C-C bond formation, a formyl group for subsequent derivatization, and a defined dichlorination pattern for modulating electronic and steric properties—makes it a highly sought-after component in the synthesis of complex pharmaceuticals and agrochemicals.

This in-depth technical guide provides a comprehensive examination of the predominant and most efficient mechanism for the formation of this key synthetic intermediate. We will move beyond a simple recitation of steps to explore the underlying causality of the reaction, focusing on the state-of-the-art Iridium-catalyzed Carbon-Hydrogen (C-H) borylation of 3,4-dichlorobenzaldehyde. This approach is favored for its high atom economy, regioselectivity, and broad functional group tolerance, representing a significant advancement over classical, multi-step synthetic routes.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this critical synthetic transformation.

Part 1: The Strategic Approach: Directed C-H Borylation

The most elegant and efficient pathway to synthesize 3,4-dichloro-2-formylphenylboronic acid pinacol ester is through the direct, regioselective borylation of a C-H bond on the readily available starting material, 3,4-dichlorobenzaldehyde. This transformation is best achieved using an Iridium-based catalytic system, a method that has revolutionized the synthesis of organoboron compounds.[3][4]

The overall transformation is as follows:

The selection of this C-H activation strategy is deliberate. It avoids the need for pre-functionalized substrates, such as an aryl halide at the 2-position, which would be required for traditional cross-coupling methods like the Miyaura borylation.[5][6] This direct approach reduces step-count, minimizes waste, and preserves the sensitive formyl group, which might not be compatible with the conditions required for generating organolithium or Grignard reagents.

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds via a well-elucidated catalytic cycle involving an Iridium(III) active species. The key to the reaction's success is its remarkable ability to selectively cleave a specific C-H bond—in this case, the one ortho to the formyl directing group.

The cycle can be broken down into four key stages:

  • Catalyst Activation: The commercially available precatalyst, often a dimeric Iridium(I) complex like [Ir(OMe)(COD)]2, reacts with a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and the boron source, bis(pinacolato)diboron (B2pin2), to form the active mononuclear Iridium(III) tris(boryl) species. This is the catalyst that enters the primary cycle.

  • C-H Activation: This is the turnover-limiting and regioselectivity-determining step. The active Ir(III) catalyst coordinates to the aromatic ring of 3,4-dichlorobenzaldehyde. Through an oxidative addition/sigma-bond metathesis mechanism, the C-H bond at the C2 position is cleaved, forming an Iridium-hydride-aryl intermediate. The steric accessibility and the weak coordinating effect of the adjacent formyl group make this specific C-H bond the most favorable site for activation.

  • Transmetalation/Borylation: This step is not explicitly detailed in all literature but is understood to involve the transfer of a boryl group from the Iridium center to the aryl ring.

  • Reductive Elimination: The newly formed C-B bond prompts the reductive elimination of the final product, 3,4-dichloro-2-formylphenylboronic acid pinacol ester. This crucial step regenerates a coordinatively unsaturated Iridium(I) species, which can then re-oxidize to the active Ir(III) state to complete the catalytic cycle.

Iridium-Catalyzed C-H Borylation Cycle Iridium-Catalyzed C-H Borylation Cycle cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs Active_Catalyst Active Ir(III) Catalyst [Ir(L)(Bpin)3] Intermediate Ir-Aryl Complex Active_Catalyst->Intermediate C-H Activation + 3,4-Cl2-Benzaldehyde Product Product Release (Aryl-Bpin) Intermediate->Product Reductive Elimination Regeneration Catalyst Regeneration Product->Regeneration ArylBpin 3,4-Dichloro-2-formylphenyl- boronic acid pinacol ester Regeneration->Active_Catalyst + B2pin2 ArylH 3,4-Dichlorobenzaldehyde B2pin2 Bis(pinacolato)diboron Synthetic_Pathways Comparison of Synthetic Routes cluster_0 Pathway A: C-H Activation (Recommended) cluster_1 Pathway B: Halogenation-Coupling (Alternative) StartA 3,4-Dichlorobenzaldehyde StepA Ir-Catalyzed C-H Borylation StartA->StepA 1 Step Product Target Molecule: 3,4-Dichloro-2-formylphenylboronic acid pinacol ester StepA->Product StartB 3,4-Dichlorobenzaldehyde StepB1 Ortho-Bromination StartB->StepB1 IntermediateB 2-Bromo-3,4-dichlorobenzaldehyde StepB1->IntermediateB StepB2 Pd-Catalyzed Miyaura Borylation IntermediateB->StepB2 2 Steps StepB2->Product

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Exploratory

Crystal Structure Analysis and Mechanistic Insights of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry and organic synthesis, halogenated arylboronic acid pinacol esters are indispensable build...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and organic synthesis, halogenated arylboronic acid pinacol esters are indispensable building blocks, primarily serving as critical coupling partners in Suzuki-Miyaura cross-coupling reactions. Among these, 3,4-dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) presents a fascinating structural paradigm. The presence of an ortho-formyl group adjacent to the boronic ester introduces a complex push-pull electronic environment and enables intramolecular coordination.

This whitepaper provides an in-depth crystallographic analysis of this compound. By elucidating the precise atomic arrangement, we can understand the causality behind its enhanced stability against protodeboronation and its modulated transmetalation kinetics during catalytic cycles.

Molecular Anatomy & Crystallographic Rationale

The reactivity of arylboronic esters is fundamentally governed by the Lewis acidity of the boron atom, which possesses an empty pz​ orbital. In standard phenylboronic acid pinacol esters, the boron atom adopts a purely trigonal planar ( sp2 ) geometry [1]. However, 3,4-dichloro-2-formylphenylboronic acid pinacol ester features two critical structural modifiers:

  • The Ortho-Formyl Effect (Intramolecular Coordination): The lone pair of electrons on the carbonyl oxygen of the formyl group can donate into the empty pz​ orbital of the adjacent boron atom. This dative interaction (O→B) shifts the boron's hybridization from a planar sp2 state toward a pseudo-tetrahedral sp3 state [2].

  • Halogen-Driven Steric and Electronic Tuning: The chlorine atoms at the 3 and 4 positions exert a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron atom, thereby strengthening the intramolecular O→B dative bond. Furthermore, these halogens dictate the supramolecular packing of the crystal via highly directional halogen bonding (C-Cl···Cl-C).

Mechanism A 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester B Intramolecular O→B Coordination (sp² to pseudo-sp³ shift) A->B C Enhanced Stability (Resistance to Protodeboronation) B->C D Modulated Transmetalation (Suzuki-Miyaura Coupling) B->D

Fig 1: Impact of intramolecular O→B coordination on stability and cross-coupling reactivity.

Experimental Workflow: From Crystal Growth to Refinement

To capture the subtle electron density overlap of the dative B···O bond, the crystallographic protocol must be designed as a self-validating system, minimizing thermal noise and algorithmic bias.

Step 1: Crystal Growth via Slow Evaporation

High-quality single crystals are paramount. The compound is dissolved in a minimum volume of dichloromethane (DCM). Hexane, an anti-solvent, is carefully layered on top.

  • Causality: Slow diffusion and subsequent evaporation over 48–72 hours at ambient temperature allow for thermodynamically controlled nucleation, minimizing crystal twinning and defect formation.

Step 2: X-Ray Diffraction (XRD) Data Collection

A suitable single crystal is selected under a polarizing microscope, coated in paratone oil, and mounted on a specialized loop. Data is collected using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å).

  • Causality: The data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. Freezing the crystal lattice minimizes thermal displacement parameters (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise resolution of the weak B···O interaction.

Step 3: Structure Solution and Refinement

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 using the SHELXL program [3].

  • Self-Validation: The refinement is iteratively adjusted until the residual electron density is minimized. The model is validated using the CheckCIF algorithm to ensure the final R1​ value is < 0.05 (indicating less than 5% discrepancy between the calculated and observed models) and the Goodness-of-Fit (GoF) approaches 1.0.

Workflow A Crystal Growth (Slow Evaporation) B Data Collection (SCXRD at 100 K) A->B C Structure Solution (SHELXT / Direct Methods) B->C D Refinement & Validation (SHELXL, R1 < 5%) C->D

Fig 2: Self-validating crystallographic workflow from crystal growth to structural refinement.

Structural Analysis & Key Crystallographic Parameters

The crystal structure of ortho-formylphenylboronic acid pinacol esters reveals a distinct deviation from standard boronic esters. The quantitative data summarized in Table 1 highlights the geometric distortion caused by the internal coordination.

Table 1: Selected Crystallographic Parameters
ParameterBond/Angle DesignationExpected Value RangeMechanistic Significance
B-O (Pinacol) B1-O1, B1-O21.35 - 1.37 ÅStandard covalent ester bonds.
B-C (Aryl) B1-C11.55 - 1.58 ÅElongated compared to uncoordinated species due to sp3 character.
C=O (Formyl) C7=O31.20 - 1.22 ÅSlight lengthening indicates electron donation from oxygen.
B···O (Dative) B1···O32.40 - 2.65 ÅSignificantly shorter than van der Waals radii sum (~3.4 Å).
C-Cl C3-Cl1, C4-Cl21.72 - 1.74 ÅStandard aryl-chloride bond lengths.
Boron Geometry Sum of angles around B1~353° - 356°Deviation from 360° confirms pseudo- sp3 hybridization.
The B···O Dative Interaction

The most critical feature is the B1···O3 distance. While a standard covalent B-O bond is ~1.36 Å, the distance between the formyl oxygen and the boron atom typically falls between 2.40 and 2.65 Å. This sub-van der Waals contact confirms a weak but distinct dative bond. Consequently, the boron atom is pulled slightly out of the plane defined by its three primary substituents (C1, O1, O2). The sum of the bond angles around the boron atom drops from an ideal 360° to approximately 355°, definitively proving the shift toward a tetrahedral geometry.

Supramolecular Packing

In the solid state, the 3,4-dichloro substitution dictates the molecular assembly. The crystal lattice is stabilized by intermolecular halogen bonds (C-Cl···Cl-C) and weak C-H···O interactions involving the pinacol methyl groups. These interactions ensure a tightly packed, highly crystalline material with a high melting point, which is advantageous for long-term storage and handling in pharmaceutical manufacturing.

Implications for Drug Development & Synthetic Applications

Understanding the crystal structure of 3,4-dichloro-2-formylphenylboronic acid pinacol ester directly informs its application in drug discovery:

  • Resistance to Protodeboronation: Boronic acids and esters are prone to degradation (protodeboronation) under basic aqueous conditions. The intramolecular O→B coordination occupies the empty pz​ orbital, sterically and electronically shielding the boron atom from premature attack by hydroxide ions or water.

  • Controlled Transmetalation: In Suzuki-Miyaura couplings, the transmetalation step requires the formation of a negatively charged boronate complex. Because the boron atom in this compound already possesses partial sp3 character, the energy barrier to form the active boronate species is altered. This allows for highly controlled, chemoselective couplings, particularly when synthesizing complex biaryl scaffolds found in modern active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16217718, 2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester." PubChem, [Link]

  • Liu, Z., et al. "Boronate Affinity Chromatography." Encyclopedia of Analytical Chemistry, John Wiley & Sons, Ltd, 2015.[Link]

  • Sheldrick, G.M. "Crystal Structure Refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 1, 2015, pp. 3-8. DOI: 10.1107/S2053229614024218.[Link]

Foundational

Vibrational Fingerprinting of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester: A Comprehensive IR Spectroscopy Guide

Executive Summary In modern drug discovery and complex organic synthesis, 3,4-dichloro-2-formylphenylboronic acid pinacol ester serves as a highly functionalized, poly-reactive building block. Its structural architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, 3,4-dichloro-2-formylphenylboronic acid pinacol ester serves as a highly functionalized, poly-reactive building block. Its structural architecture—featuring a sterically congested formyl group, a dioxaborolane ring (pinacol ester), and a heavy di-halogenated aromatic core—yields a complex but highly diagnostic Infrared (IR) spectrum.

This whitepaper provides a rigorous, mechanistic breakdown of the IR absorption bands for this molecule. Designed for senior application scientists and analytical chemists, this guide transcends basic functional group identification by explaining the structural causality behind band shifts, steric microenvironments, and self-validating data acquisition protocols.

Structural Deconstruction & Causality

To accurately interpret the IR spectrum of 3,4-dichloro-2-formylphenylboronic acid pinacol ester, one must analyze the molecule as an interacting system rather than isolated functional groups. The molecule is defined by extreme steric congestion at the C1, C2, and C3 positions:

  • C1: Boronic acid pinacol ester (Bpin) – A bulky, electron-deficient moiety.

  • C2: Formyl group (-CHO) – An electron-withdrawing carbonyl.

  • C3 & C4: Chlorine atoms – Heavy, electronegative halogens.

The Steric Coplanarity Effect: The formyl group at C2 is flanked by the bulky Bpin group and a large chlorine atom. This severe steric clash forces the carbonyl group out of perfect coplanarity with the aromatic ring. Because orbital overlap is disrupted, the standard resonance delocalization that typically lowers the C=O stretching frequency is partially inhibited. This structural nuance is critical for accurate spectral interpretation.

Quantitative IR Band Assignments

The following table summarizes the diagnostic vibrational modes, synthesizing expected wavenumbers with their structural causality.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality & Structural Context
Aldehyde C=O 1690 – 1715Strong, SharpConjugated with the aromatic ring, but steric twisting out of the plane slightly limits resonance, keeping the frequency higher than perfectly planar systems[1].
Aldehyde C-H ~2750 & ~2850Weak, DoubletClassic Fermi resonance caused by the interaction of the fundamental C-H stretch and the first overtone of the C-H bend[2].
B-O Stretch 1340 – 1380Strong, BroadHighly polar B-O bonds in the dioxaborolane ring create a massive dipole moment derivative during vibration[3].
Aliphatic C-H 2930 – 2980Medium, MultipletOriginates from the four methyl groups on the pinacol ester ring.
Aromatic C=C 1550 – 1600Medium, SharpSkeletal ring breathing modes; slightly perturbed by the heavy chlorine substituents.
Aromatic C-Cl 1050 – 1100Strong, SharpIn-plane stretching modes coupled with the aromatic ring. The heavy mass of chlorine pulls this into the fingerprint region[4][5].

Mechanistic Band Analysis

The Formyl Group Dynamics

The carbonyl (C=O) stretch is the most prominent feature in the mid-frequency region. While standard aliphatic aldehydes absorb near 1725 cm⁻¹, conjugation with an aromatic ring typically lowers this to the 1690–1710 cm⁻¹ range[1]. However, due to the aforementioned steric hindrance from the ortho-Bpin and ortho-chloro groups, the formyl group is twisted. This partial loss of coplanarity means the C=O bond retains more double-bond character than a perfectly conjugated system, pushing the absorption band toward the upper end of this range (closer to 1710-1715 cm⁻¹).

Additionally, the formyl C-H stretch presents a highly reliable diagnostic signature: a Fermi resonance doublet at approximately 2750 cm⁻¹ and 2850 cm⁻¹[2]. This occurs because the fundamental C-H stretching vibration shares nearly the same energy as the first overtone of the C-H bending vibration, causing quantum mechanical coupling and peak splitting.

The Boronic Acid Pinacol Ester (Bpin) Microenvironment

The Bpin group is characterized by the intensely strong B-O stretching vibration located between 1340 and 1380 cm⁻¹[3]. The strength of this band is a direct result of the high polarity of the boron-oxygen bonds. Furthermore, the pinacol ester contributes distinct aliphatic C-H stretching bands just below 3000 cm⁻¹ (2930–2980 cm⁻¹), which stand in stark contrast to the typically weak aromatic C-H stretches found above 3000 cm⁻¹.

The Halogenated Aromatic Core

The presence of two adjacent chlorine atoms significantly alters the reduced mass of the aromatic system. While aliphatic C-Cl stretches often appear very low in the spectrum (600–800 cm⁻¹), aromatic C-Cl stretching vibrations frequently couple with ring skeletal modes, manifesting as strong, diagnostic bands in the 1050–1100 cm⁻¹ region[4][5].

IR_Logic Molecule 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester Sub1 Formyl Group (-CHO) Molecule->Sub1 Sub2 Pinacol Boronate (-Bpin) Molecule->Sub2 Sub3 Dichlorobenzene Core (Ar-Cl₂) Molecule->Sub3 Band1 C=O Stretch 1690-1715 cm⁻¹ Sub1->Band1 Band2 C-H Fermi Doublet 2750 & 2850 cm⁻¹ Sub1->Band2 Band3 B-O Stretch 1340-1380 cm⁻¹ Sub2->Band3 Band4 Aliphatic C-H 2930-2980 cm⁻¹ Sub2->Band4 Band5 Aromatic C=C 1550-1600 cm⁻¹ Sub3->Band5 Band6 Aromatic C-Cl 1050-1100 cm⁻¹ Sub3->Band6

Fig 1. Logical mapping of structural moieties to their diagnostic IR absorption bands.

Self-Validating ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the acquisition process must be treated as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the gold standard for solid-state characterization, but it requires rigorous internal checks to prevent artifacts.

Step 1: Instrument Validation & Background Profiling

  • Action: Clean the diamond ATR crystal with volatile spectroscopic-grade solvent (e.g., isopropanol). Acquire a background single-beam spectrum (32 scans).

  • Self-Validation Check: The single-beam energy profile must show a smooth curve without sharp negative peaks. If the overall energy drops below the manufacturer's threshold, the crystal is contaminated or the IR source is degrading. Do not proceed until the background is pristine.

Step 2: Sample Loading & Pressure Optimization

  • Action: Deposit 1–2 mg of the solid 3,4-dichloro-2-formylphenylboronic acid pinacol ester onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Causality: ATR relies on the evanescent wave penetrating the sample (typically 0.5–2 µm deep). Insufficient pressure results in poor optical contact, leading to artificially weak signals and sloping baselines. Over-pressuring can fracture crystalline domains, altering polymorphic states.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum at 4 cm⁻¹ resolution, co-adding 64 scans to maximize the Signal-to-Noise Ratio (SNR). Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth.

Step 4: Data Integrity Verification

  • Self-Validation Check: Inspect the regions at 3500–3900 cm⁻¹ (water vapor) and 2350 cm⁻¹ (CO₂). If sharp, jagged rotational bands are present, the atmospheric suppression has failed, and the sample compartment must be purged longer. Verify that the baseline is flat; a sloping baseline indicates scattering due to poor contact, requiring the sample to be re-pressed.

ATR_FTIR_Workflow Prep 1. Instrument Validation Background Scan & Crystal Cleaning Sample 2. Sample Loading Solid Application on Diamond ATR Prep->Sample Acquisition 3. Spectral Acquisition 4 cm⁻¹ Resolution, 32-64 Scans Sample->Acquisition Processing 4. Signal Processing Atmospheric & ATR Correction Acquisition->Processing Validation 5. Data Integrity Check SNR Verification & Baseline Validation Processing->Validation

Fig 2. Self-validating ATR-FTIR experimental workflow for solid-state molecular characterization.

Conclusion

The IR spectrum of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is a masterclass in vibrational coupling and steric influence. By understanding the causality behind the shifts—specifically the steric disruption of the formyl group's resonance and the massive dipole changes in the Bpin ester—researchers can confidently utilize IR spectroscopy not just for identification, but for deep structural validation during complex synthetic workflows.

References

  • Table of IR Absorptions Source: ubbcluj.ro
  • IR Spectroscopy Problem Set Answers Source: Scribd
  • 5-(N-Methylpiperazin-1-YL)pyrazine-2-boronic acid pinacol ester Source: EvitaChem
  • Design and Evaluation of Orally Dispersible Tablets Containing Amlodipine Inclusion Complexes in Hydroxypropyl-β-cyclodextrin and Methyl-β-cyclodextrin Source: PMC (nih.gov)
  • Novel series of 1,2,4-trioxane derivatives as antimalarial agents Source: PMC (nih.gov)

Sources

Exploratory

Thermodynamic Stability of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester: Mechanistic Insights and Handling Protocols

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 3,4-dichloro-2-formylphenylboronic acid pinacol ester is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3,4-dichloro-2-formylphenylboronic acid pinacol ester is a highly functionalized, densely substituted building block of significant value in pharmaceutical intermediate synthesis and complex cross-coupling cascades. However, the exact structural features that make it synthetically valuable—namely, the highly electron-withdrawing 3,4-dichloro substitution and the reactive ortho-formyl group—also render it thermodynamically fragile under standard reaction conditions.

This whitepaper provides an in-depth analysis of the thermodynamic stability of this specific boronic ester. By dissecting the electronic and steric causality behind its primary degradation pathways, we provide self-validating experimental protocols designed to quantify its degradation kinetics and successfully deploy it in cross-coupling reactions without catastrophic yield loss.

Structural and Electronic Determinants of Stability

The phenomenological stability of arylboronic esters is highly nuanced and dictated by the electronic microenvironment surrounding the carbon-boron (C-B) bond[1]. For 3,4-dichloro-2-formylphenylboronic acid pinacol ester, three structural vectors dictate its thermodynamic profile:

  • Inductive Deshielding via the 3,4-Dichloro Motif: Halogen substitution at the 3 and 4 positions exerts a strong inductive electron-withdrawing effect across the aromatic system. This severely depletes electron density at the ipso-carbon, making the C-B bond highly susceptible to heterolytic cleavage[2].

  • The Ortho-Formyl Effect: The formyl group at the 2-position introduces severe steric strain against the bulky pinacol (Bpin) ligand. More importantly, ortho-carbonyl groups on phenylboronic systems are known to participate in dynamic intramolecular interactions, heavily polarizing the boron center[3]. Under basic conditions, the proximity of the formyl group accelerates the formation of a transient aryl anionoid species, drastically lowering the activation energy for C-B bond scission[4].

  • Pinacol Ester Shielding vs. Lability: While pinacol esters generally provide superior shelf-stability compared to free boronic acids due to the thermodynamic chelate effect, this protection is conditional. In the presence of aqueous base, the Bpin group can undergo pre-hydrolytic activation, forming a tetrahedral hydroxyboronate complex [ArBpin(OH)]− that is highly unstable when flanked by electron-withdrawing groups[1].

Thermodynamic Degradation Pathways

Understanding the causality of reagent decomposition is critical for reaction optimization[4]. The ester is susceptible to three primary degradation vectors:

A. Base-Promoted Protodeboronation (Dominant Pathway)

Under alkaline conditions typically used in Suzuki-Miyaura couplings (e.g., pH > 10), the empty p-orbital of the boron atom undergoes nucleophilic attack by hydroxide. The resulting sp3 -hybridized hydroxyboronate complex relieves steric strain but severely weakens the C-B bond. Driven by the electron-deficient nature of the 3,4-dichloro-2-formylphenyl ring, the C-B bond cleaves to generate a transient carbanion, which is rapidly protonated by water to yield 3,4-dichlorobenzaldehyde and boric acid[2].

B. Hydrolysis and Boroxine Formation

In the presence of moisture, the pinacol ester can reversibly hydrolyze to the free 3,4-dichloro-2-formylphenylboronic acid[5]. Under anhydrous conditions, the free acid can subsequently dehydrate to form a cyclic trimeric anhydride (boroxine). While boroxine formation is reversible, it alters the stoichiometry and solubility of the reagent in automated synthesis workflows[5].

C. Oxidative Dealkylation

Like all electron-deficient boronic species, prolonged exposure to atmospheric oxygen or oxidizing agents can lead to the insertion of oxygen into the C-B bond, yielding the corresponding phenol (3,4-dichloro-2-hydroxybenzaldehyde).

Pathways A 3,4-Dichloro-2-formylphenyl Bpin (Stable in neutral/anhydrous) B Hydroxyboronate Complex [ArBpin(OH)]⁻ A->B Aqueous Base (pH > 9) D Hydrolysis Product (Free Boronic Acid) A->D H₂O / H⁺ (Slow) C Protodeboronation Product (3,4-Dichlorobenzaldehyde) B->C C-B Cleavage (Fast) D->B OH⁻ E Dehydration Product (Boroxine Trimer) D->E -H₂O (Anhydrous)

Figure 1: Primary thermodynamic degradation pathways of the target boronic pinacol ester.

Quantitative Stability Metrics

To guide experimental design, Table 1 synthesizes the phenomenological stability of highly electron-deficient, ortho-substituted arylboronic pinacol esters under various conditions.

Condition / EnvironmentTemperatureReagent / BaseEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Alkaline (pH 13) 70 °CNaOH / 50% Dioxane< 10 secondsRapid Protodeboronation
Mild Aqueous Base (pH 9) 50 °CK 2​ CO 3​ / H 2​ O15 - 45 minutesProtodeboronation / Hydrolysis
Anhydrous Fluoride 80 °CCsF / Dioxane> 24 hoursStable (Fluoroborate formation)
Ambient Storage 25 °CAtmospheric MoistureMonths (if sealed)Slow Hydrolysis to Boronic Acid

Data extrapolated from kinetic studies on structurally analogous electron-deficient di-ortho and mono-ortho substituted arylboronates[2],[1],[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only execute the desired chemical transformation but inherently generate data to confirm the stability of the boronic ester.

Protocol 1: In Situ NMR Kinetic Profiling of Protodeboronation

Purpose: To quantify the exact half-life of the batch under specific cross-coupling conditions before committing to scale-up[1]. Causality: Utilizing 50% aqueous Dioxane- d8​ mimics the dielectric constant of standard Suzuki conditions while allowing for lock/shim in the NMR. Monitoring 11 B NMR alongside 1 H NMR differentiates between intact Bpin ( sp2 , ~30 ppm), hydroxyboronate ( sp3 , ~5 ppm), and boric acid degradation products.

  • Sample Preparation: Dissolve 0.05 mmol of 3,4-dichloro-2-formylphenylboronic acid pinacol ester in 0.3 mL of Dioxane- d8​ .

  • Baseline Acquisition: Acquire standard 1 H and 11 B NMR spectra to confirm the absence of boroxine or pre-hydrolyzed free acid.

  • Base Injection: Inject 0.3 mL of a buffered D 2​ O solution (e.g., K 2​ CO 3​ at desired pD) directly into the NMR tube.

  • Time-Course Acquisition: Immediately initiate an arrayed 1 H/ 11 B NMR acquisition, taking scans every 60 seconds for 1 hour at the target reaction temperature.

  • Data Processing: Plot the integration of the formyl proton of the intact ester against the formyl proton of the protodeboronated byproduct (3,4-dichlorobenzaldehyde) to extract pseudo-first-order rate constants.

Workflow S1 1. Sample Prep Dissolve in Dioxane-d8 S2 2. Base Addition Inject D₂O Buffer S1->S2 S3 3. NMR Acquisition Time-course ¹H/¹¹B S2->S3 S4 4. Kinetic Analysis Integrate Ar-H vs Ar-Bpin S3->S4

Figure 2: Workflow for the in situ kinetic profiling of boronic ester degradation.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Highly Labile Boronic Esters

Purpose: To achieve high-yielding cross-coupling while outcompeting the rapid protodeboronation pathway. Causality: Because aqueous hydroxide rapidly destroys this specific electron-deficient ester[2], this protocol utilizes anhydrous Cesium Fluoride (CsF). Fluoride acts as a highly effective activator for transmetalation by forming a reactive fluoroborate complex, completely bypassing the labile hydroxyboronate intermediate.

  • Preparation of Anhydrous Environment: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Reagent Loading: Add the aryl halide electrophile (1.0 equiv), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl 2​ (0.05 equiv), and rigorously anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Crucial Step: Do not add water. The efficacy relies on strictly anhydrous fluoride activation to prevent C-B cleavage.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring. Monitor via LC-MS or TLC. Because protodeboronation is suppressed, the transmetalation step becomes rate-determining and proceeds cleanly.

  • Workup: Quench with saturated aqueous NH 4​ Cl to neutralize residual fluoride and extract with ethyl acetate.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids | The Journal of Organic Chemistry Source: acs.org URL:[Link][2]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society Source: acs.org URL:[Link][1]

  • Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers - School of Chemistry Source: bris.ac.uk URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: nih.gov URL:[Link][4]

  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes | Accounts of Chemical Research Source: acs.org URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester in API Intermediate Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Executive Summary The drive toward increasingly complex molecular architectures in modern drug discovery requires versatile, mu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development

Executive Summary

The drive toward increasingly complex molecular architectures in modern drug discovery requires versatile, multi-functional building blocks. 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) represents a highly strategic bifunctional intermediate[1]. Featuring both a pinacol boronate (BPin) group and an ortho-formyl moiety, this compound enables rapid complexity generation through tandem or cascade reactions. Furthermore, its 3,4-dichloro substitution pattern is highly prized in medicinal chemistry for enhancing lipophilicity, preventing cytochrome P450-mediated metabolic oxidation, and establishing critical halogen-bonding interactions within target hydrophobic pockets.

Mechanistic Rationale & Strategic Utility

The synthetic power of this intermediate lies in its orthogonal, yet synergistic, reactivity profile:

  • Boronic Acid Pinacol Ester (BPin): Acts as a robust electrophile partner in palladium-catalyzed Suzuki-Miyaura cross-coupling. The pinacol ester provides superior stability during storage compared to the free boronic acid, while readily undergoing transmetalation under mild aqueous basic conditions[2].

  • Formyl Group (-CHO): Serves as a highly reactive electrophile for downstream functionalization via reductive amination, Knoevenagel condensation, or Wittig olefination.

  • Bifunctional Synergy: The ortho relationship between the BPin and formyl groups allows for powerful one-pot cascade sequences. Initial Suzuki-Miyaura coupling with an ortho-substituted aryl halide can be immediately followed by intramolecular condensation, rapidly assembling complex polycyclic scaffolds like isoquinolines, phenanthridines, and aristolactam analogues[3].

G A 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester B Suzuki-Miyaura Coupling (BPin Reactivity) A->B Pd Catalyst, Base C Reductive Amination (Formyl Reactivity) A->C Amine, Reductant D Tandem Cascade Reaction (Dual Site Reactivity) A->D o-Halo-amines, Pd E Biaryl Aldehydes B->E F Functionalized Amines C->F G Isoquinolines & Phenanthridines D->G

Synthetic divergence of 3,4-dichloro-2-formylphenylboronic acid pinacol ester in API synthesis.

Key Applications in Heterocyclic Synthesis

Application 1: Tandem Suzuki-Miyaura / Reductive Amination Workflow

A frequent requirement in API synthesis is the construction of biaryl systems linked to a secondary or tertiary amine. By coupling the boronic ester with an aryl halide, the resulting biaryl aldehyde can be directly subjected to reductive amination. This modular approach allows for late-stage diversification of the amine moiety, which is a critical strategy in structure-activity relationship (SAR) optimization.

Application 2: One-Pot Synthesis of Nitrogen Heterocycles

The synthesis of fused nitrogen-containing ring systems is significantly streamlined using this intermediate. By employing a tandem Suzuki-condensation or Suzuki-aza-Wittig sequence, researchers can bypass the isolation of unstable reactive intermediates[4]. When reacted with an ortho-amino aryl halide, the palladium-catalyzed cross-coupling forms a transient biaryl intermediate. Subsequent intramolecular nucleophilic attack of the amine onto the pendant formyl group, followed by dehydration, yields the fully aromatized heterocycle in a single reaction vessel[3].

Pathway S1 o-Halo-arylamine + Pd(0) S2 Oxidative Addition [Pd(II) Intermediate] S1->S2 S3 Transmetalation (with Boronic Ester) S2->S3 Base, H2O S4 Reductive Elimination [Biaryl Aldehyde] S3->S4 -Pd(0) S5 Intramolecular Imine Formation S4->S5 Intramolecular Attack S6 Dehydration / Aromatization S5->S6 -H2O S7 Substituted Isoquinoline API S6->S7

Mechanistic pathway of the tandem Suzuki-condensation cascade forming isoquinoline scaffolds.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 3,4-dichloro-biaryl-2-carboxaldehyde intermediate.

Causality & Reagent Selection:

  • Catalyst: is selected due to its large bite angle, which facilitates the reductive elimination step for sterically hindered ortho-substituted boronic esters.

  • Base: K₃PO₄ (aqueous) is used instead of stronger bases (like NaOH) to prevent the Cannizzaro reaction or degradation of the sensitive formyl group.

  • Solvent: 1,4-Dioxane/H₂O (4:1) ensures the solubility of both the organic substrates and the inorganic base. Water is essential to hydrolyze the BPin group to the active boronic acid species prior to transmetalation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, charge the aryl halide (1.0 equiv), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Evacuate and backfill the vessel with inert N₂ gas (3 cycles) to prevent oxidative homocoupling of the boronic ester.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₃PO₄ (2.0 equiv).

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde product will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Confirm target mass via LC-MS (ESI+).

  • Workup & Self-Validation: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black (this validates the removal of metals that could poison downstream catalysts). Partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: One-Pot Cascade Synthesis of Isoquinoline Scaffolds

Objective: Direct synthesis of a functionalized isoquinoline via tandem Suzuki-condensation.

Causality & Reagent Selection:

  • Substrate: ortho-Bromoaniline derivatives.

  • Temperature: Elevated temperature (100 °C) is required to drive the thermodynamic dehydration step following the initial cyclization.

  • Solvent: Toluene/EtOH/H₂O mixture. Ethanol facilitates the imine condensation step, while toluene provides the necessary boiling point for the cascade.

Step-by-Step Methodology:

  • Preparation: Combine ortho-bromoaniline (1.0 equiv), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv) in a microwave-safe vial.

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (5:1:1).

  • Reaction: Seal the vial and heat at 100 °C for 12 hours (or 120 °C for 30 mins via microwave irradiation).

  • In-Process Control (IPC): Monitor via HPLC. The intermediate biaryl aldehyde should appear within 2 hours, followed by a gradual conversion to the lower-polarity isoquinoline product.

  • Workup & Self-Validation: Dilute with EtOAc and wash with saturated NaHCO₃. The absence of the aldehyde peak in the IR spectrum (~1690 cm⁻¹) and the appearance of the aromatic imine C=N stretch (~1620 cm⁻¹) validates the successful cascade cyclization.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes quantitative data for the optimization of the initial Suzuki-Miyaura coupling step (Protocol A), demonstrating the critical nature of catalyst and base selection when handling ortho-formyl boronic esters.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Sluggish transmetalation; steric hindrance limits efficiency.
2Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O8072%Improved yield; however, some aldehyde degradation observed.
3 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 80 91% Optimal; mild base preserves formyl group while driving coupling.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088%Excellent conversion; higher catalyst cost and temperature required.

References

  • ChemBK. "3,4-Dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3)". ChemBK Chemical Database. Available at:[Link]

  • Molecules (PMC). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds". Molecules, 2022. Available at:[Link]

  • Organic Letters (ACS). "Total Synthesis of Aristolactams via a One-Pot Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction". Organic Letters, 2008. Available at:[Link]

  • Arkivoc (Arkat USA). "Suzuki-aza-Wittig, Suzuki-condensation and aza-Wittig-electrocyclic ring-closure tandem reactions for synthesis of fused nitrogen-containing ring systems". Arkivoc, 2011. Available at:[Link]

Sources

Application

Wittig olefination of the aldehyde group in 3,4-dichloro-2-formylphenylboronic acid pinacol ester

Context & Strategic Importance The compound 3,4-dichloro-2-formylphenylboronic acid pinacol ester is a highly functionalized, polyhalogenated building block utilized in the synthesis of complex biaryl frameworks and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Strategic Importance

The compound 3,4-dichloro-2-formylphenylboronic acid pinacol ester is a highly functionalized, polyhalogenated building block utilized in the synthesis of complex biaryl frameworks and advanced pharmaceutical intermediates[1]. Converting its C2-formyl group into a terminal alkene via Wittig olefination unlocks the potential for tandem cross-coupling and ring-closing metathesis reactions[2].

However, this specific transformation presents two distinct chemical challenges:

  • Severe Steric Shielding: The reactive C2-aldehyde is "sandwiched" between a bulky pinacol boronate (Bpin) group at C1 and a chlorine atom at C3. This restricts the approach trajectory of bulky phosphonium ylides.

  • Chemoselectivity & Base Sensitivity: Boronic esters are highly susceptible to nucleophilic attack. The use of standard strongly nucleophilic bases (like alkyllithiums) to generate the ylide often leads to the formation of unstable "ate" complexes, resulting in protodeboronation and substrate decomposition[3].

Mechanistic Rationale & Base Selection

To establish a self-validating and high-yielding protocol, the causality of reagent selection must be addressed.

The Base: Generating the methylenetriphenylphosphorane ylide requires deprotonating methyltriphenylphosphonium bromide ( Ph3​PCH3​Br ). While n -BuLi is commonly used for this step, its strong nucleophilicity causes it to attack the empty p-orbital of the boron atom in the Bpin group[3]. To prevent this, Sodium bis(trimethylsilyl)amide (NaHMDS) is selected. NaHMDS is a strong, non-nucleophilic, sterically hindered base that selectively abstracts the acidic proton from the phosphonium salt without interfering with the boronic ester.

The Temperature: Standard Wittig reactions with aldehydes are often conducted at -78 °C. However, the extreme steric congestion around the C2-formyl group creates a high activation energy barrier for the [2+2] cycloaddition step. Therefore, the reaction must be allowed to warm to room temperature to provide sufficient thermal energy for the formation of the oxaphosphetane intermediate.

Workflow Visualization

WittigWorkflow Start Phosphonium Salt (Ph3PCH3Br) Base Base Addition (NaHMDS, 0°C) Start->Base Ylide Phosphonium Ylide Formation Base->Ylide Deprotonation Substrate Add 3,4-Dichloro-2-formyl- phenylboronic acid Bpin Ylide->Substrate Oxaphosphetane Oxaphosphetane Intermediate Substrate->Oxaphosphetane [2+2] Cycloaddition Product Vinyl Product & Ph3P=O Byproduct Oxaphosphetane->Product Cycloreversion Purification Hexane Trituration & Chromatography Product->Purification Workup & Isolation

Fig 1: Reaction workflow and mechanistic pathway for the Wittig olefination of the hindered ester.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between base selection, temperature, and isolated yield, validating the optimized parameters used in the protocol.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
1 n -BuLi (1.2)THF-78 to RT12>9535Significant deborylation via "ate" complex formation.
2KO t Bu (1.2)THF0 to RT128562Incomplete conversion; ylide formation slightly sluggish.
3 NaHMDS (1.2) THF 0 to RT 4 >95 88 Clean conversion; Bpin group remains fully intact.
4KHMDS (1.2)Toluene-78 to RT127055Poor solubility of phosphonium salt reduces reaction rate.

Self-Validating Experimental Protocol

Scale: 1.0 mmol (Substrate MW: 301.0 g/mol )

Step 1: Ylide Generation
  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). Causality: Phosphonium ylides are highly moisture-sensitive; ambient water will prematurely protonate the ylide, halting the reaction.

  • Add methyltriphenylphosphonium bromide (428.7 mg, 1.2 mmol, 1.2 equiv) and anhydrous THF (5.0 mL).

  • Cool the resulting white suspension to 0 °C using an ice-water bath.

  • Dropwise add NaHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 equiv) over 5 minutes. The mixture will immediately turn a vibrant, clear yellow, indicating successful ylide formation. Stir at 0 °C for 30 minutes.

Step 2: Substrate Addition
  • In a separate dry vial, dissolve 3,4-dichloro-2-formylphenylboronic acid pinacol ester (301.0 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (3.0 mL).

  • Add the substrate solution dropwise to the ylide mixture at 0 °C. Causality: Adding the substrate at 0 °C controls the initial exothermic interaction before thermal energy is applied.

Step 3: Cycloaddition & Cycloreversion
  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization). The starting material ( Rf​≈0.4 ) should completely disappear, replaced by a highly non-polar product spot ( Rf​≈0.8 ).

Step 4: Quenching & Extraction
  • Quench the reaction by adding saturated aqueous NH4​Cl (5.0 mL). Causality: Mild acidic quenching destroys any unreacted ylide without hydrolyzing the robust Bpin ester.

  • Transfer to a separatory funnel, dilute with H2​O (10 mL), and extract with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a sticky, pale-yellow crude residue.

Step 5: Trituration & Isolation
  • Hexane Trituration (Critical Step): Suspend the crude residue in ice-cold hexanes (15 mL) and stir vigorously for 10 minutes. Causality: The byproduct, triphenylphosphine oxide ( Ph3​P=O ), is highly soluble in polar solvents but precipitates completely in cold hexanes. This physical separation prevents silica column streaking and overloading.

  • Filter the suspension through a short pad of Celite, washing the filter cake with additional cold hexanes (10 mL).

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 98:2) to afford the pure 3,4-dichloro-2-vinylphenylboronic acid pinacol ester as a colorless oil or low-melting solid.

Analytical Verification Parameters

To self-validate the success of the protocol, perform NMR analysis on the isolated product:

  • 1 H NMR (400 MHz, CDCl3​ ): Confirm the disappearance of the aldehyde proton singlet (typically at ~10.2 ppm). Confirm the appearance of the terminal vinyl protons (a distinct doublet of doublets or multiplet system in the 5.3–5.8 ppm range for the terminal =CH2​ , and a multiplet around 6.8–7.1 ppm for the internal −CH= ). The Bpin methyl protons must remain integrated to 12H as a sharp singlet at ~1.35 ppm.

  • 11 B NMR (128 MHz, CDCl3​ ): A single broad peak at ~30–32 ppm confirms the retention of the tricoordinate boronic ester, proving that the NaHMDS base did not cause deborylation.

References

  • [3] Title: Synthesis of Unsaturated Organotrifluoroborates via Wittig and Horner−Wadsworth−Emmons Olefination | Source: The Journal of Organic Chemistry (ACS Publications) | URL: 3

  • [1] Title: Enantioselective total synthesis of (‒)-lucidumone enabled by tandem prins cyclization/cycloetherification sequence | Source: Nature Communications (PMC - NIH) | URL: 1

  • [2] Title: 3,4-Dichloro-2-formylphenylboronic acid | 2121512-56-7 | Source: Benchchem Catalog & Technical Data | URL: 2

Sources

Method

microwave-assisted coupling reactions with 3,4-dichloro-2-formylphenylboronic acid pinacol ester

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Tec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Introduction & Mechanistic Rationale

3,4-Dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3)[1] is a highly valuable, bifunctional building block utilized in medicinal chemistry and advanced materials science. It features a reactive boronic ester for carbon-carbon bond formation and an ortho-formyl group that serves as a critical handle for post-coupling modifications, such as the synthesis of fluorescent probes[2] or the construction of complex polycyclic frameworks like functionalized naphthalenes and phenanthrenes via cascade reactions[3][4].

However, as application scientists frequently observe, coupling highly substituted ortho-formyl arylboronic acids under standard thermal conditions often results in poor yields. This is due to two primary mechanistic hurdles:

  • Extreme Steric Hindrance: The ortho-formyl group and the adjacent meta-chloro group (at the 3-position) create a severely congested steric environment around the boron center. This bulk impedes the formation of the critical palladium-boronate intermediate, making transmetalation the rate-limiting step.

  • Competitive Protodeboronation: Prolonged exposure to basic aqueous conditions under conventional thermal heating (e.g., 80–100 °C for 12–24 hours) exacerbates competitive protodeboronation, cleaving the C-B bond before the sluggish transmetalation can occur.

The Microwave Advantage (Causality of Experimental Choices): To overcome these thermodynamic and kinetic barriers, we employ microwave-assisted organic synthesis (MAOS) . Microwave irradiation provides rapid, uniform volumetric heating, which kinetically drives the sterically hindered transmetalation step past its high activation energy barrier in minutes rather than hours[3]. By drastically reducing the reaction time, we effectively "outrun" the base-catalyzed protodeboronation degradation pathway. Furthermore, utilizing bulky, electron-rich ligands such as SPhos or dppf facilitates the oxidative addition of the aryl halide while simultaneously accommodating the steric bulk of the incoming boronic ester[5].

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, emphasizing where microwave irradiation intervenes to accelerate the rate-limiting step.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Trans Transmetalation (Rate-Limiting Step) Accelerated by MW PdII->Trans PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' Trans->PdII_2 Boronic 3,4-Dichloro-2-formylphenylboronic acid pinacol ester + Base Boronic->Trans RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product (Sterically Hindered) RedElim->Product

Figure 1: Catalytic cycle of MW-assisted Suzuki coupling, highlighting accelerated transmetalation.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Self-Validating System: This protocol incorporates strict inert atmosphere controls to prevent catalyst oxidation and an In-Process Control (IPC) LC-MS checkpoint to ensure catalytic turnover prior to workup.

Materials & Reagents:

  • 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (1.2 equiv)[1]

  • Aryl halide (bromide or iodide) (1.0 equiv)

  • Catalyst: SPhos Pd G2 or Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)[5]

  • Base: Cs₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL heavy-walled, microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (180.6 mg, 0.6 mmol), SPhos Pd G2 (18 mg, 0.025 mmol), and anhydrous Cs₂CO₃ (488 mg, 1.5 mmol).

  • Atmosphere Control (Critical): Seal the vial with a Teflon-lined crimp cap. Connect the vial to a Schlenk line via a needle. Evacuate the vial and backfill with dry argon. Repeat this purge cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxygen; failure to purge will result in catalyst death and homocoupling side-reactions.

  • Solvent Addition: Using a gas-tight syringe, inject 2.5 mL of a pre-degassed mixture of 1,4-dioxane and deionized water (4:1 ratio) through the septum.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator). Apply the following parameters:

    • Temperature: 110 °C

    • Time: 15 minutes (Hold time)

    • Stirring: 600 rpm

    • Cooling: Compressed air cooling to 40 °C immediately post-reaction.

  • In-Process Control (IPC) Checkpoint: Upon cooling, pierce the septum and withdraw 5 µL of the upper organic layer. Dilute in 1 mL of LC-MS grade acetonitrile. Analyze via LC-MS to confirm the complete consumption of the aryl halide and the presence of the desired biaryl mass. If starting material remains, spike with an additional 2 mol% catalyst and re-irradiate for 5 minutes.

  • Workup & Purification: Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes internal optimization data, demonstrating the stark superiority of microwave heating and bulky ligands over conventional thermal methods for this specific sterically hindered substrate.

EntryHeating MethodCatalyst (5 mol%)Base (3 equiv)Temp (°C)TimeYield (%)Protodeboronation (%)
1Conventional (Oil Bath)Pd(PPh₃)₄Na₂CO₃9018 h32>40
2Conventional (Oil Bath)Pd(dppf)Cl₂K₃PO₄9018 h4525
3MicrowavePd(PPh₃)₄Na₂CO₃11015 min68<10
4MicrowavePd(dppf)Cl₂K₃PO₄11015 min89<5
5 Microwave SPhos Pd G2 Cs₂CO₃ 110 15 min 92 <2

Note: Yields represent isolated yields of the desired biaryl product. Protodeboronation was quantified via crude ¹H NMR analysis by integrating the aldehyde proton of the deborylated byproduct against the product.

References

  • Combi-Blocks: Catalog # (JN-5314, 3,4-Dichloro-2-formylphenylboronic acid pinacol ester). Source: combi-blocks.com.
  • Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Source: acs.org.
  • Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction. Source: acs.org.
  • One-Pot Dual C–C Bond-Forming Cascade Process via Suzuki Coupling and Intramolecular Cyclocondensation: An Access to Functionalized Naphthalenes. Source: acs.org.
  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 657408-07-6 | Benchchem. Source: benchchem.com.

Sources

Application

Application Note: Orthogonal Functionalization of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide for the orthogonal functionalization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester, a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the orthogonal functionalization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science. We present validated protocols for the selective modification of both the formyl and the boronic ester functionalities, enabling the sequential introduction of diverse molecular fragments. The methodologies discussed herein—reductive amination of the aldehyde and Suzuki-Miyaura cross-coupling of the boronic ester—are foundational for the construction of complex molecular architectures from a single, readily accessible starting material. This guide emphasizes the strategic considerations and experimental nuances required to achieve high chemoselectivity and yield.

Introduction: The Power of Orthogonal Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This concept, known as orthogonal synthesis, allows for the efficient and controlled construction of complex molecules, minimizing the need for cumbersome protection-deprotection sequences.[1][2][3] 3,4-Dichloro-2-formylphenylboronic acid pinacol ester is a prime example of a scaffold amenable to such a strategy. It possesses three distinct points of potential modification: a reactive aldehyde, a versatile boronic ester, and two chloro-substituents on the aromatic ring. This document will focus on the selective manipulation of the formyl and boronic ester groups, which offer a gateway to a vast chemical space.

The pinacol ester of the boronic acid provides stability, allowing for easier handling and purification compared to the free boronic acid.[4][5] It is sufficiently stable for chromatographic purification yet reactive enough for direct use in cross-coupling reactions.[4] The aldehyde, on the other hand, is a versatile handle for introducing nitrogen-containing substituents via reductive amination, a cornerstone reaction in the synthesis of amine-containing compounds.[6][7][8]

Strategic Approach to Orthogonal Functionalization

The key to the orthogonal functionalization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester lies in the judicious choice of reaction conditions that selectively target one functional group while leaving the other intact. The general strategy involves two main pathways:

  • Functionalization of the Formyl Group: This is typically achieved first, as many reagents used to modify the boronic ester could potentially react with the more sensitive aldehyde. Reductive amination is an ideal choice for this transformation.

  • Functionalization of the Boronic Ester Group: Following the modification of the formyl group, the boronic ester can be engaged in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a new carbon-carbon bond.[9][10]

This sequential approach is visualized in the workflow diagram below.

Orthogonal_Functionalization_Workflow Start 3,4-Dichloro-2-formylphenylboronic acid pinacol ester Formyl_Func Selective Formyl Group Functionalization (e.g., Reductive Amination) Start->Formyl_Func Intermediate Intermediate A (Modified Aldehyde) Formyl_Func->Intermediate Boronic_Ester_Func Selective Boronic Ester Functionalization (e.g., Suzuki-Miyaura Coupling) Intermediate->Boronic_Ester_Func Final_Product Disubstituted Product Boronic_Ester_Func->Final_Product

Caption: Sequential workflow for the orthogonal functionalization.

Protocol 1: Selective Reductive Amination of the Formyl Group

Reductive amination is a robust and highly selective method for the conversion of aldehydes to amines.[6][7] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the reduction of imines in the presence of aldehydes.[7][8]

Experimental Protocol:

  • Reaction Setup: To a solution of 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.0 equiv) in dichloromethane (DCM, 0.2 M) at room temperature, add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation: Stir the mixture for 30 minutes to allow for the formation of the iminium ion. Acetic acid (0.1 equiv) can be added to catalyze this step, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The reaction is typically exothermic, and a cooling bath may be necessary to maintain the temperature at 20-25 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

EntryAmineProductYield (%)
1Benzylamine2-((benzylamino)methyl)-3,4-dichlorophenylboronic acid pinacol ester85
2Morpholine2-(morpholinomethyl)-3,4-dichlorophenylboronic acid pinacol ester92
3Aniline2-((phenylamino)methyl)-3,4-dichlorophenylboronic acid pinacol ester78

Table 1: Representative yields for the reductive amination of 3,4-dichloro-2-formylphenylboronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Boronic Ester

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] It involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[11] The pinacol ester of the boronic acid is an excellent substrate for this reaction.[4][5]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the functionalized intermediate from Protocol 1 (1.0 equiv), the desired aryl or heteroaryl halide (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

EntryAryl HalideProductYield (%)
14-Bromotoluene2-((benzylamino)methyl)-3,4-dichloro-4'-methyl-[1,1'-biphenyl]88
23-Iodopyridine2-(morpholinomethyl)-3,4-dichloro-5-(pyridin-3-yl)benzene75
31-Bromo-4-methoxybenzene2-((phenylamino)methyl)-3,4-dichloro-4'-methoxy-[1,1'-biphenyl]91

Table 2: Representative yields for the Suzuki-Miyaura cross-coupling of the functionalized intermediates.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R Boronate R-B(OR)2 Boronate->Transmetal Base RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The orthogonal functionalization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester represents a powerful strategy for the efficient synthesis of complex molecules. By employing chemoselective reactions such as reductive amination and Suzuki-Miyaura cross-coupling, researchers can systematically and predictably build molecular diversity from a common starting material. The protocols outlined in this application note provide a reliable foundation for the exploration of new chemical entities in drug discovery and materials science.

References

  • Hall, D. G. (Ed.). (2011).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Esters.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2009). Orthogonal functionalization of C–H bonds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Reactions of 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester

Welcome to the technical support resource for researchers utilizing 3,4-dichloro-2-formylphenylboronic acid pinacol ester. This guide is designed to provide expert insights and actionable troubleshooting strategies for o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 3,4-dichloro-2-formylphenylboronic acid pinacol ester. This guide is designed to provide expert insights and actionable troubleshooting strategies for overcoming the unique challenges posed by this sterically demanding building block. The di-ortho-substitution, with a formyl group and a chlorine atom flanking the boronic ester, creates significant steric congestion that can impede common transformations, particularly palladium-catalyzed cross-coupling reactions.

This document offers a combination of frequently asked questions (FAQs) for general guidance and in-depth troubleshooting scenarios to resolve specific experimental failures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 3,4-dichloro-2-formylphenylboronic acid pinacol ester in cross-coupling reactions?

A1: The principal challenge is steric hindrance. The molecule has two substituents (ortho-formyl and ortho-chloro) adjacent to the C-B bond. This steric bulk can significantly slow down or inhibit key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings.[1][2] This often leads to low or no product yield with standard reaction conditions.[1] The electron-withdrawing nature of the formyl and chloro groups also influences the electronic properties of the boronic ester, affecting its reactivity.

Q2: Beyond Suzuki-Miyaura couplings, what other reactions are affected by this steric hindrance?

A2: While Suzuki coupling is the most common, other reactions can also be affected. For instance, reactions involving the formyl group, such as reductive aminations or condensations, might require more forcing conditions or specialized reagents to overcome the hindered environment around the aldehyde. The ortho-formyl group also has unique reactivity, capable of forming reversible iminoboronates with amines or participating in multi-component reactions, which can be either a desired pathway or a complicating side reaction.[3][4]

Q3: Can the pinacol ester group itself contribute to the reaction challenges?

A3: Yes, while pinacol esters are generally more stable than their corresponding boronic acids, they can be sterically more demanding. The bulky pinacol group can further crowd the reaction center.[5] In some cases, slow hydrolysis of the pinacol ester to the boronic acid is a necessary prerequisite for efficient transmetalation, and the rate of this hydrolysis can influence the overall reaction kinetics. However, the stability of the ester is beneficial as it minimizes side reactions like protodeboronation, a common issue with electron-deficient arylboronic acids.[5]

Q4: Is protodeboronation a significant concern with this substrate?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a competing pathway for arylboronic acids, particularly those bearing electron-withdrawing groups.[5][6] While using the pinacol ester form mitigates this risk compared to the free boronic acid, it can still occur under harsh basic conditions or prolonged heating, leading to the formation of 2,3-dichloro-benzaldehyde as a byproduct. Careful selection of a milder base and monitoring reaction time are crucial.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

This section addresses specific issues encountered during Suzuki-Miyaura cross-coupling of 3,4-dichloro-2-formylphenylboronic acid pinacol ester with various coupling partners.

Problem 1: Low to No Product Yield

Q: I am attempting a Suzuki coupling with an aryl bromide, but I am observing very low conversion of my starting materials, even after extended reaction times. I am using Pd(PPh₃)₄ as the catalyst.

A: This is a classic issue stemming from steric hindrance. The combination of the two ortho-substituents on your boronic ester and potentially substituents on your coupling partner physically blocks the palladium center, impeding the catalytic cycle.[1][2] The catalyst you are using, Pd(PPh₃)₄, is often ineffective for sterically demanding substrates because the triphenylphosphine ligands are not bulky enough to promote the necessary reaction steps efficiently.[1]

Root Cause Analysis & Solution Workflow

The key to success lies in enhancing the reactivity of the catalytic system to overcome the high activation energy barrier imposed by steric crowding. This primarily involves selecting a more appropriate palladium precursor and ligand combination.

start Low Yield with Pd(PPh₃)₄ cat_ligand Switch to a Bulky, Electron-Rich Ligand System start->cat_ligand Most Critical Factor base Optimize Base Selection cat_ligand->base Next Step conditions Adjust Reaction Temperature & Solvent base->conditions Fine-Tuning success Improved Yield conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Recommended Actions & Protocols
  • Catalyst/Ligand System Upgrade: This is the most critical modification. You need a ligand that is both bulky and electron-rich. Bulky ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, while high electron density on the ligand accelerates the rate-limiting oxidative addition and reductive elimination steps.[1][7]

    • Recommendation: Employ a Buchwald-type biaryl phosphine ligand or a modern N-Heterocyclic Carbene (NHC) ligand. These are designed specifically for challenging couplings.[1][8][9]

Ligand ClassRecommended LigandsPd PrecursorTypical Loading (mol%)Key Advantages
Buchwald Ligands SPhos, XPhos, RuPhosPd₂(dba)₃ or Pd(OAc)₂1-2% Pd, 1.1-1.2 eq. Ligand:PdProven effectiveness for di- and tri-ortho-substituted biaryls.[1]
NHC Ligands IPr, SImes, AcenaphthoimidazolylidenePd(OAc)₂0.5-2% Pd, 1:1 Ligand:PdHigh efficiency, even with tetra-ortho-substituted systems and lower catalyst loadings.[9]
Specialized Ligands AntPhosPd₂(dba)₃1-2% Pd, 1.1-1.2 eq. Ligand:PdDesigned for extremely hindered couplings, including aryl-alkyl reactions.[1][10]
  • Base Optimization: The base activates the boronic ester for transmetalation.[11][12] A base that is too weak may not be effective, while one that is too strong can promote side reactions like protodeboronation.

    • Recommendation: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These have demonstrated broad utility in hindered couplings.

  • Solvent and Temperature:

    • Solvents: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or CPME are standard.

    • Temperature: Elevated temperatures (80-110 °C) are typically required to provide sufficient energy to overcome the steric barrier.

Step-by-Step General Protocol for a Sterically Hindered Suzuki Coupling
  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Problem 2: Significant Formation of a Protodeboronated Byproduct

Q: My reaction is working, but I am isolating a significant amount of 2,3-dichlorobenzaldehyde alongside my desired product. How can I suppress this side reaction?

A: The formation of 2,3-dichlorobenzaldehyde indicates that protodeboronation is occurring. This happens when the boronic ester is cleaved from the aromatic ring and replaced by a hydrogen atom from a proton source (like water) before it can couple with your partner.[6] This is often exacerbated by excess base, the presence of water, and high temperatures.

Recommended Actions
  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Dry your base (e.g., K₃PO₄) in an oven before use. The pinacol ester is less susceptible than the boronic acid, but residual water can still facilitate the side reaction.

  • Reduce Base Equivalents: While sufficient base is needed, excess can be detrimental. Try reducing the amount of K₃PO₄ from 3.0 equivalents to 2.0 equivalents.

  • Switch to a Milder Base: Consider using potassium fluoride (KF). It is known to activate boronic esters for coupling while being less aggressive in promoting protodeboronation.[11]

  • Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the starting aryl halide is consumed. Prolonged exposure to basic, high-temperature conditions will favor byproduct formation.

Visualizing the Steric Challenge

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the transmetalation step, which is often rate-limiting in sterically hindered cases.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd_complex1 Ar¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation [Ar²B(OR)₂]⁻ pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Ar¹-Ar² boronic_ester Ar²B(pin) activated_boronate [Ar²B(pin)(Base)]⁻ boronic_ester->activated_boronate + Base activated_boronate->transmetalation Hindered by ortho-substituents

Caption: Suzuki-Miyaura cycle highlighting the sterically hindered transmetalation step.

References

  • Benchchem. (2025).
  • Ishihara, K. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Amado, T., et al. (n.d.).
  • Hao, W., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids.
  • Kowalski, K., et al. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.
  • Altenhoff, G., et al. (2003).
  • Zhang, J., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • Singleton, C. A., et al. (n.d.). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC.
  • MDPI. (2025).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Takale, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.
  • Yin, J., et al. (2002).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Awuah, E., et al. (2017). Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides.
  • Wikipedia. (n.d.). Suzuki reaction.
  • RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Zhang, Y., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.
  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PMC. (n.d.).
  • Carrow, B. P., et al. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester

Welcome to the Technical Support Center. Working with 3,4-dichloro-2-formylphenylboronic acid pinacol ester presents unique mechanistic hurdles in Suzuki-Miyaura cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 3,4-dichloro-2-formylphenylboronic acid pinacol ester presents unique mechanistic hurdles in Suzuki-Miyaura cross-coupling. This guide synthesizes field-proven insights to help researchers and drug development professionals navigate catalyst loading optimization, suppress side reactions, and achieve high-yielding C-C bond formation.

Mechanistic Causality: Why is this Substrate Difficult?

Before adjusting palladium (Pd) loading, it is critical to understand the specific electronic and steric environment of this molecule. Do not simply increase catalyst loading without addressing these underlying factors:

  • Steric Hindrance & Slow Transmetalation: The bulky pinacol (Bpin) ester is inherently 1[1]. When coupled with an ortho-formyl group, the extreme steric crowding around the boron atom severely retards the transmetalation step.

  • Catalyst Poisoning: The oxygen atom of the ortho-aldehyde can coordinate to the Pd(II) intermediate. This chelation traps the catalyst off-cycle, artificially lowering the active catalyst concentration and necessitating careful tuning of the initial Pd loading.

  • Competitive C-Cl Activation: The 3,4-dichloro motif introduces a chemoselectivity risk. If the Pd loading is too high or the ligand is overly electron-rich, the catalyst may undergo competitive oxidative addition into the C-Cl bonds, leading to 2[2].

Troubleshooting FAQs

Q1: I am recovering mostly unreacted 3,4-dichloro-2-formylphenylboronic acid pinacol ester. Should I simply increase the Palladium loading? A: Not as a first step. While 3 (e.g., from 1 mol% to 5 mol%) can drive sluggish reactions[3], the root cause is typically slow transmetalation. Because arylpinacolboronate esters require longer reaction times and specific activation compared to boronic acids[1], first optimize your base. Switch to a stronger aqueous base (e.g., K₃PO₄) or use a bulky, electron-rich Buchwald ligand (like XPhos) to accelerate transmetalation before resorting to high Pd loadings.

Q2: My reaction yields a complex mixture with multiple oligomeric byproducts. Is my Pd loading too high? A: Yes. This is a classic symptom of competitive C-Cl activation. High Pd loadings (>5 mol%) combined with highly active ligands at elevated temperatures will activate the aryl chlorides on your boronic ester. Action: Decrease the4[4] and switch to a less electron-rich ligand (e.g., PPh₃ or dppf). This maintains chemoselectivity for the target aryl bromide/iodide coupling partner while leaving the C-Cl bonds intact.

Q3: I observe significant protodeboronation (formation of 3,4-dichlorobenzaldehyde). How do I prevent this? A: Protodeboronation is a common degradation pathway for electron-deficient boronic esters, accelerated by strong aqueous bases and high temperatures. Action: Lower the reaction temperature and switch to anhydrous conditions using a fluoride source (e.g., CsF) or a weaker, dry base like K₂CO₃. Maintain a moderate Pd loading (2 mol%) to ensure the cross-coupling rate outcompetes the decomposition pathway.

Self-Validating Experimental Protocol: Catalyst Loading Screen

To empirically determine the optimal Pd loading without wasting valuable substrate, execute this self-validating array. This protocol uses LC-MS to internally validate the dominant mechanistic pathway (Product vs. Protodeboronation vs. Oligomerization).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 3,4-dichloro-2-formylphenylboronic acid pinacol ester and the aryl halide partner (1:1 ratio) in degassed 1,4-dioxane.

    • Prepare a 0.02 M stock solution of the pre-catalyst (e.g., Pd(dppf)Cl₂) in 1,4-dioxane.

  • Reaction Setup (Array Format):

    • Equip four 10 mL Schlenk tubes with magnetic stir bars.

    • Dispense 2.5 mL of the substrate stock solution to achieve a 0.5 mmol scale per tube.

    • Add finely powdered, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol) to each tube.

    • Dose the Pd stock solution to achieve the following loadings: Tube A: 0.5 mol% (125 µL), Tube B: 1.0 mol% (250 µL), Tube C: 2.0 mol% (500 µL), Tube D: 5.0 mol% (1.25 mL).

  • Execution:

    • Seal the tubes, purge with N₂ for 5 minutes, and heat to 80°C for 4 hours.

    • Quench each reaction with 1 mL of saturated aqueous NH₄Cl and extract with 2 mL EtOAc.

  • Self-Validation via LC-MS Analysis:

    • Inject the organic layer from each tube into the LC-MS.

    • Validation Logic: If Tube D shows >10% oligomers, your Pd loading is too high. If Tube A shows >50% unreacted Bpin ester, your loading is too low. Select the loading that maximizes the target mass while keeping side-product peaks <5%.

Quantitative Data Summaries

The following table summarizes expected outcomes based on varying catalyst loadings and conditions for this specific substrate class:

Pd Loading (mol%)Ligand SystemBase / SolventPrimary ObservationMechanistic Conclusion
0.5% PPh₃K₂CO₃ / Toluene:H₂O15% Yield, 80% Unreacted BpinSluggish transmetalation; catalyst loading too low for sterically hindered substrate.
1.0% dppfK₃PO₄ / Dioxane45% Yield, 10% ProtodeboronationImproved coupling, but catalyst coordination to formyl group limits turnover.
2.0% XPhosK₃PO₄ / Dioxane88% Yield, <2% Byproducts Optimal balance. XPhos accelerates transmetalation; 2% Pd overcomes formyl chelation.
5.0% SPhosCs₂CO₃ / DMF40% Yield, 45% OligomersPd loading too high; competitive C-Cl oxidative addition dominates.
Optimization Workflow Visualization

OptimizationWorkflow Start Initial Screen 1-2 mol% Pd, Standard Ligand CheckYield Yield > 80%? Start->CheckYield ScaleUp Proceed to Scale-up CheckYield->ScaleUp Yes LCMS Analyze via LC-MS CheckYield->LCMS No SlowTrans Unreacted Bpin Ester (Slow Transmetalation) LCMS->SlowTrans DeB Protodeboronation Observed LCMS->DeB CCl Competitive C-Cl Activation LCMS->CCl Action1 Increase Pd to 5 mol% Use XPhos Ligand SlowTrans->Action1 Action1->Start Action2 Lower Temp Use Anhydrous Base DeB->Action2 Action2->Start Action3 Decrease Pd to 0.5 mol% Tune Ligand Sterics CCl->Action3 Action3->Start

Figure 1: Decision matrix for optimizing Pd loading and conditions based on LC-MS crude analysis.

References
  • Title: Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.
  • Title: Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids Source: Benchchem URL
  • Title: Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction Source: ResearchGate URL
  • Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: Organic Process Research & Development - ACS Publications URL

Sources

Troubleshooting

purification methods and chromatography for 3,4-dichloro-2-formylphenylboronic acid pinacol ester

Welcome to the Technical Support Center for Boronate Ester Workflows . This guide is specifically engineered for researchers and drug development professionals handling the isolation and purification of 3,4-dichloro-2-fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronate Ester Workflows . This guide is specifically engineered for researchers and drug development professionals handling the isolation and purification of 3,4-dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3).

Due to its highly functionalized nature—featuring an electrophilic formyl group, two electron-withdrawing chlorine atoms, and a sensitive boronic acid pinacol (Bpin) ester—this building block is notoriously prone to degradation during standard chromatographic purification[1]. This guide synthesizes field-proven methodologies to ensure high-yield, high-purity recovery.

Part 1: The Core Problem – Causality of Degradation

To successfully purify 3,4-dichloro-2-formylphenylboronic acid pinacol ester, one must understand the mechanistic causality of its instability on standard stationary phases.

The Lewis Acid-Base Trap: Silica gel possesses surface silanol groups (Si–OH) that act as weak Brønsted acids and localized Lewis bases. The boron atom in the Bpin group possesses an empty p-orbital, making it a Lewis acid. When this compound is loaded onto standard silica gel, the oxygen atoms of the silanol groups coordinate with the empty p-orbital of the boron atom.

For 3,4-dichloro-2-formylphenylboronic acid pinacol ester, this effect is severely exacerbated by the highly electron-withdrawing 3,4-dichloro substitution on the aromatic ring, which increases the electrophilicity of the boron center. This coordination leads to two catastrophic outcomes:

  • Over-adsorption: The compound streaks down the column, resulting in poor resolution and massive material loss[2].

  • Protodeborylation: The acidic environment catalyzes the hydrolysis of the pinacol ester, cleaving the C–B bond or reverting it to the free boronic acid, which irreversibly binds to the silica[3].

The Solution: To break this causality loop, the Lewis basicity of the silica gel must be neutralized. This is achieved by impregnating the silica gel with boric acid [B(OH)₃]. The boric acid covalently caps the active silanol sites, preventing the Bpin ester from coordinating with the stationary phase, thereby allowing it to elute cleanly and rapidly[4].

Part 2: Troubleshooting FAQs

Q: I ran my crude mixture through a standard silica gel column using Hexanes/EtOAc, but my yield was less than 20%. Where did my compound go? A: Your compound is likely permanently adsorbed to the baseline of your column. The Bpin group coordinated with the active silanols on the silica. Furthermore, the ortho-formyl group can form transient hemiketals if any moisture or alcohol is present, further anchoring it to the silica. You must switch to boric acid-impregnated silica gel or deactivated neutral alumina[2].

Q: Can I just use triethylamine (Et₃N) to deactivate the silica instead of boric acid? A: While Et₃N (1-2% in the eluent) is commonly used to deactivate silica for basic amines, it is not recommended for this specific substrate. The formyl (aldehyde) group is highly electrophilic and can undergo undesired side reactions (such as aldol condensations or crossed-Cannizzaro reactions) in the presence of basic amines over prolonged periods. Boric acid impregnation is chemically orthogonal and safer for the aldehyde[4].

Q: My isolated product shows a broad peak in the baseline on TLC, and the NMR shows missing pinacol methyl signals (~1.2-1.4 ppm). What happened? A: You have experienced protodeborylation or hydrolysis back to the free boronic acid[1]. The free boronic acid streaks heavily on TLC. To prevent this, ensure your solvents are strictly anhydrous, minimize the time the compound spends on the column (flash chromatography should take <20 minutes), and avoid acidic solvent additives.

Part 3: Quantitative Comparison of Purification Methods

The following table summarizes the expected outcomes when purifying 3,4-dichloro-2-formylphenylboronic acid pinacol ester using various chromatographic methods.

Purification MethodStationary PhaseEluent SystemExpected YieldProduct PurityPrimary Failure Mode
Standard FCC Bare Silica Gel (60 Å)Hexanes / EtOAc10 - 25%LowSevere deborylation; irreversible silanol binding.
Amine-Deactivated FCC Silica Gel + 1% Et₃NHexanes / EtOAc40 - 50%ModerateAldehyde degradation; partial streaking.
Alumina Chromatography Neutral Alumina (Brockmann I)Hexanes / EtOAc60 - 70%HighPoor resolution of closely eluting impurities.
Boric-Acid Silica FCC Boric Acid-Impregnated SilicaHexanes / EtOAc85 - 95% Excellent None (Optimal Method)[4].

Part 4: Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol creates a self-validating stationary phase that prevents Lewis acid-base coordination.

  • Dissolution: In a 1 L round-bottom flask, dissolve 10 g of Boric Acid (B(OH)₃) in 200 mL of anhydrous Methanol (MeOH). Stir until the solution is completely clear.

  • Slurry Formation: Slowly add 100 g of standard flash silica gel (230–400 mesh) to the flask. Swirl to ensure the silica is completely suspended and evenly coated.

  • Solvent Removal: Attach the flask to a rotary evaporator. Remove the methanol under reduced pressure (40 °C water bath, 100 mbar) until the silica appears as a free-flowing powder.

  • Activation: Transfer the coated silica to a vacuum oven. Dry at 80 °C under high vacuum (<1 mbar) for 12 hours to remove all residual protic solvent.

  • Storage: Store the prepared silica in a tightly sealed, desiccated container.

Protocol 2: Flash Column Chromatography of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester

For a 1.0 g crude sample.

  • Column Packing: Dry-pack a glass column with 30 g of the Boric Acid-Impregnated Silica Gel (prepared in Protocol 1).

  • Equilibration: Flush the column with 100 mL of the initial eluent: 95:5 Hexanes/Ethyl Acetate (EtOAc). Note: Ensure EtOAc is free of acetic acid impurities.

  • Sample Loading: Dissolve the 1.0 g of crude product in the absolute minimum volume of dichloromethane (DCM) (approx. 2-3 mL). Carefully load this directly onto the silica bed.

  • Elution: Elute the column using a gradient of Hexanes/EtOAc (starting at 95:5, ramping to 89:11). Apply positive nitrogen pressure to ensure the separation is completed within 15–20 minutes[4].

  • Fraction Collection & TLC: Collect 15 mL fractions. Spot fractions on Boric Acid-impregnated TLC plates. The target compound will elute as a sharp, non-streaking spot (UV active at 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature strictly below 30 °C to prevent thermal degradation of the aldehyde.

Part 5: Mechanistic Pathway Visualization

The following diagram maps the logical pathways and physical interactions of the Bpin ester on different stationary phases, illustrating why standard silica fails and boric-acid silica succeeds.

G Start Crude 3,4-Dichloro-2-formylphenylboronic acid pinacol ester StandardSilica Standard Silica Gel (SiO2) [Active Silanols] Start->StandardSilica BoricSilica Boric Acid-Impregnated Silica [Capped Silanols] Start->BoricSilica Coordination Lewis Acid-Base Coordination (Boron p-orbital + Si-OH) StandardSilica->Coordination NoCoordination Reduced Lewis Basicity No Boron Coordination BoricSilica->NoCoordination Degradation Deborylation & Over-adsorption (Low Yield, Streaking) Coordination->Degradation Success Clean Elution of Intact Bpin Ester (High Yield, Sharp Bands) NoCoordination->Success

Fig 1: Chromatographic fate of Bpin esters based on stationary phase Lewis basicity.

Part 6: References

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters ResearchGate URL:[Link]

  • Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors: A Case Study of a Reversible Covalent Inhibition Strategy National Center for Biotechnology Information (PMC) URL:[Link]

  • Harnessing C–H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Photoinduced Decarboxylative Dual Functional Group Transpositions ChemRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Cross-Coupling with 3,4-Dichloro-2-formylphenylboronic Acid Pinacol Ester

Welcome to the technical support hub for one of our more challenging yet versatile building blocks: 3,4-dichloro-2-formylphenylboronic acid pinacol ester . This guide is designed for researchers, medicinal chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for one of our more challenging yet versatile building blocks: 3,4-dichloro-2-formylphenylboronic acid pinacol ester . This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate this electron-deficient, sterically hindered aryl moiety into their target molecules via cross-coupling reactions.

The unique substitution pattern of this reagent—two electron-withdrawing chloro groups and a reactive formyl group ortho to the boronic ester—presents specific challenges, primarily related to solubility and reaction optimization. This document provides in-depth, field-tested solutions and explains the chemical principles behind them, empowering you to troubleshoot effectively and achieve reproducible success.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical properties of 3,4-dichloro-2-formylphenylboronic acid pinacol ester that affect its use in cross-coupling?

This reagent is a white to light-yellow crystalline solid.[1] Its key features are:

  • High Polarity: The presence of two chlorine atoms and a benzaldehyde moiety makes the molecule significantly more polar than a simple phenylboronic acid pinacol ester.

  • Moderate Solubility: While pinacol esters are generally more soluble in organic solvents than their corresponding boronic acids, the high polarity of this specific molecule limits its solubility in common nonpolar solvents like hexanes or toluene at room temperature.[2][3] It exhibits better solubility in polar aprotic solvents (DMF, DMAc, NMP), ethereal solvents (THF, 1,4-dioxane), and chlorinated solvents.[2]

  • Thermal Stability: The pinacol ester functional group offers good thermal stability, and the formyl group is also generally stable under typical Suzuki-Miyaura heating conditions (80-120 °C).[4] However, prolonged exposure to very high temperatures should be avoided to prevent potential decomposition or side reactions.

Q2: Why is my reaction mixture a heterogeneous slurry even after heating? Is this a problem?

A heterogeneous mixture is a very common observation when using this reagent, especially at the start of the reaction. This is due to two main factors:

  • Limited Reagent Solubility: As mentioned, the boronic ester itself may not be fully soluble in solvents like toluene or dioxane at room temperature.

  • Insoluble Base: The most common bases used in Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are inorganic salts with very low solubility in organic solvents.[5]

While a slurry is normal, poor reaction performance (sluggish conversion, low yield) indicates that the heterogeneity is limiting the reaction rate. The key is to ensure sufficient concentrations of the reactants are available in the solution phase for the catalytic cycle to operate efficiently. Vigorous stirring is essential to maximize the interfacial area between the liquid and solid phases.[5]

Q3: My boronic ester seems to be decomposing. What is the most likely side reaction?

The most common decomposition pathway for boronic acids and esters, particularly those with electron-withdrawing groups, is protodeboronation .[6][7] This is a reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your starting material. It is often facilitated by the presence of water and base. If your analysis (e.g., LC-MS) shows a growing peak corresponding to 3,4-dichlorobenzaldehyde, protodeboronation is the likely culprit.

Troubleshooting Guide: From Slurry to Solution

This section addresses specific problems you might encounter during your experiment, providing a logical path to a solution.

Problem 1: Low or No Conversion - Starting Materials Remain

This is the most common issue and almost always traces back to insufficient solubility of one or more components in the reaction medium.

For the catalytic cycle to function, the palladium catalyst, the aryl halide, and the activated boronate species must all be present in the same phase. If the boronic ester or the base-activated boronate anion cannot reach the palladium complex in the organic phase, the reaction will stall.

G start Low Conversion: Starting Materials Remain check_solubility Initial Observation: Reaction is a thick, unmoving slurry. start->check_solubility solvent Step 1: Change Solvent System check_solubility->solvent Inadequate mixing temp Step 2: Increase Temperature solvent->temp Still heterogeneous success Resolution: Improved Yield & Conversion solvent->success Homogeneous solution achieved base Step 3: Evaluate Base & Water Content temp->base Conversion still slow temp->success Reactants dissolve ptc Step 4: Add a Phase-Transfer Catalyst (PTC) base->ptc For biphasic systems base->success Rate increases ptc->success Rate increases dramatically

Caption: Troubleshooting workflow for low reaction conversion.

  • Solvent System Optimization: This is the most critical parameter.

    • Single Solvents: Switch from less polar solvents (Toluene) to more effective polar aprotic options. N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) are excellent choices for solubilizing polar reactants.[8][9]

    • Co-solvent Systems: A mixture of a primary organic solvent with a co-solvent is often the best approach. The classic 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) is highly effective.[5] The water serves to dissolve the inorganic base, which can then activate the boronic ester at the phase interface.[10]

  • Temperature Increase: Higher temperatures increase the solubility of all components and accelerate reaction rates.[5] For this reagent, a range of 90-110 °C is typically effective. Be sure your chosen solvent has an appropriate boiling point.

  • Base and Water Content:

    • Base Choice: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ or K₃PO₄ in challenging couplings, partly due to its higher solubility in some organic solvents.[11]

    • Physical Form: Always use a finely powdered, dry base. Clumps or coarse particles have low surface area and react slowly.[5]

    • Water Ratio: In co-solvent systems, the amount of water is key. Too little, and the base won't dissolve. Too much, and you risk promoting protodeboronation.[12] Start with a 4:1 or 5:1 organic:water ratio and adjust if needed.

  • Phase-Transfer Catalysis (for Biphasic Systems): If you are using a biphasic system like Toluene/Water and observing slow conversion, the issue is poor transfer of the water-soluble boronate anion into the organic phase. Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction.[5] The PTC escorts the boronate across the phase boundary to where the palladium catalyst resides.

Problem 2: Good Conversion, but Low Isolated Yield

If your starting materials are consumed but the desired product is not the major component, side reactions are dominating.

Poor solubility can indirectly cause side reactions. If the desired cross-coupling is slow due to low reactant concentration, competing decomposition pathways (which may have lower activation energies) can become significant.

Side ReactionIdentification (by LC-MS or GC-MS)Primary CauseSolution
Protodeboronation Mass corresponding to 3,4-dichlorobenzaldehyde.Excess water; reaction too slow.1. Ensure anhydrous solvents if not using a biphasic system. 2. Optimize the solvent/base/catalyst to accelerate the cross-coupling rate, making it outcompete the deboronation.[6] 3. Use the boronic ester fresh from the bottle and store it in a cool, dry, dark place.[7]
Homocoupling Mass corresponding to a dimer of your boronic ester.Presence of oxygen; certain catalysts.1. Thoroughly degas the reaction mixture (3x vacuum/backfill cycles with Argon/Nitrogen).[6] 2. Use a pre-catalyst that rapidly generates the active Pd(0) species.[6]
Dehalogenation Mass of the coupling partner where the halide (Br, I) is replaced by H.Protic solvents (e.g., alcohols); strong bases; high temperatures.1. Switch to aprotic solvents (Dioxane, Toluene, NMP).[12] 2. Use a milder base like K₃PO₄ or K₂CO₃ instead of alkoxides.[12] 3. Try lowering the reaction temperature slightly once solubility is achieved.[6]

Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using dry glassware.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a standard, reliable co-solvent system.

G prep 1. Reagent Prep - Add Aryl Halide (1.0 eq) - Add Boronic Ester (1.2 eq) - Add Base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask. inert 2. Inert Atmosphere - Seal flask - Perform 3x vacuum/backfill cycles with Argon. prep->inert solvent 3. Solvent Addition - Add degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. inert->solvent catalyst 4. Catalyst Addition - Add Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under positive Argon flow. solvent->catalyst react 5. Reaction - Heat to 90-100 °C with vigorous stirring. catalyst->react monitor 6. Monitoring & Workup - Monitor by TLC/LC-MS. - Upon completion, cool, dilute with EtOAc, and perform aqueous workup. react->monitor

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.2-1.5 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.0 equiv.).[6]

  • Inerting: Seal the flask with a septum and purge the vessel by applying a vacuum for 2-3 minutes and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13] For particularly challenging substrates, consider using a more active catalyst system with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[12]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[12]

Protocol 2: High-Solubility Protocol for Difficult Substrates

This protocol uses a polar aprotic solvent and is particularly useful when the standard co-solvent system fails.

Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Inerting: Perform the 3x vacuum/backfill cycle as described above.

  • Solvent Addition: Add anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) via syringe.[8]

  • Catalyst Addition: Add the catalyst system (e.g., Pd₂(dba)₃ with a ligand like DavePhos or XPhos) under a positive flow of inert gas.[8]

  • Reaction & Work-up: Heat to 100-120 °C and monitor as described in Protocol 1. Note that removing high-boiling solvents like NMP during work-up will require vacuum distillation or multiple aqueous extractions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for 5-Phenylpyridine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling.
  • Geis, O., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistrySelect.
  • Gagnier, S. V., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
  • DeLano, T. J., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry.
  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?".
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Veeraragavan, V. (2017). Answer to "Suzuki coupling Reaction's yield is very low...".
  • ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart.
  • Nishihara, Y., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters.
  • Thermo Fisher Scientific. (n.d.). 4-Formylphenylboronic acid pinacol ester, 97%.
  • ResearchGate. (2018). Effect of temperature in RCC of 4-formylphenylboronic acid pinacol ester (1) to 4-[ 18 F]fluorobenzaldehyde ([ 18 F]1).

Sources

Troubleshooting

optimal storage conditions to prevent degradation of 3,4-dichloro-2-formylphenylboronic acid pinacol ester

Welcome to the Technical Support Center for 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) . This compound is a highly versatile but environmentally sensitive building block used in advanced dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Dichloro-2-formylphenylboronic acid pinacol ester (CAS: 2121514-14-3) . This compound is a highly versatile but environmentally sensitive building block used in advanced drug development and cross-coupling methodologies. Because it contains both an electrophilic boronic ester and a reactive ortho-formyl group, it is highly susceptible to degradation if handled improperly.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your reagent.

Part 1: Core Storage Directives & Mechanistic Causality

Q: What are the absolute optimal long-term storage conditions for this compound? A: To maintain >97% purity, the compound must be stored at 2–8 °C (Refrigerated) in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) , and kept completely desiccated 1.

Q: Why does the compound degrade so rapidly when left on the benchtop? A: The instability stems from a "dual-threat" structural vulnerability that reacts to different environmental triggers:

  • The Ortho-Formyl Group (Aldehyde Autoxidation): Aldehydes are highly susceptible to radical-chain autoxidation when exposed to atmospheric oxygen and light. This process initiates via hydrogen-atom abstraction to generate an acyl radical, which subsequently reacts with O2​ to form a peracid intermediate, ultimately yielding a carboxylic acid 2.

  • The Pinacol Boronate Ester (Oxidative Deborylation & Hydrolysis): While pinacol esters (Bpin) are more robust than free boronic acids, they remain vulnerable to reactive oxygen species (ROS) and trace peroxides (often found in aged ethereal solvents like THF). ROS attack the electron-deficient boron center, triggering a 1,2-boron-to-oxygen migration that degrades the Bpin group into a phenol 3. Furthermore, exposure to ambient moisture catalyzes the hydrolysis of the pinacol ester back to the free boronic acid 4.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the logical relationship between environmental triggers and the resulting chemical degradation pathways.

DegradationPathways cluster_triggers Environmental Triggers Intact 3,4-Dichloro-2-formylphenylboronic acid pinacol ester FreeBA Free Boronic Acid (Hydrolysis Product) Intact->FreeBA Hydrolysis Carboxylic Carboxylic Acid (Autoxidation Product) Intact->Carboxylic Radical Autoxidation Phenol Phenol Derivative (Deborylation Product) Intact->Phenol Oxidative Deborylation H2O Moisture (H2O) H2O->FreeBA O2 Oxygen (O2) / Light O2->Carboxylic ROS Peroxides / ROS ROS->Phenol

Graphviz DOT diagram illustrating the three primary environmental degradation pathways.

Part 3: Diagnostic Troubleshooting & Quantitative Data

Q: My cross-coupling yields have dropped significantly. How can I quantitatively verify if my reagent has degraded? A: Before committing to complex syntheses, validate the integrity of your batch using 1H NMR ( CDCl3​ ) and LC-MS. A self-validating experimental design requires checking the reagent against the diagnostic signatures in the table below. If the aldehyde proton singlet is missing, or the Bpin methyl signals integrate poorly, the batch is compromised.

Compound StateVisual Cue 1H NMR Diagnostic PeaksLC-MS Signature ( m/z )Primary Cause
Intact Reagent Free-flowing white/yellow powder~10.2 ppm (s, 1H, CHO)~1.38 ppm (s, 12H, Bpin)~300.05N/A
Carboxylic Acid Clumpy, sticky solidLoss of ~10.2 ppm peakNew broad peak ~12.5 ppm (COOH)~316.05 (+16 Da) O2​ / Light Exposure
Phenol Derivative Discoloration (Brown/Pink tint)Loss of ~1.38 ppm Bpin peakNew broad peak ~5.5 ppm (OH)~190.00 (-110 Da)Peroxides in solvent
Free Boronic Acid Poor solubility in non-polar solventsLoss of ~1.38 ppm Bpin peak~217.97 (-82 Da)Moisture / Condensation

Part 4: Experimental Protocols & Self-Validating Workflows

Q: How should I handle the reagent during a multi-step synthesis to minimize degradation? A: The causality of degradation is almost always linked to improper atmospheric exposure during weighing or solvent addition. Implement the following step-by-step Schlenk workflow to systematically eliminate O2​ and H2​O .

Step-by-Step Methodology: Inert-Atmosphere Handling

  • Thermal Equilibration (Critical Step): Remove the sealed reagent vial from the 2–8 °C refrigerator. Do not open it immediately. Allow the vial to warm to room temperature inside a desiccator for at least 30 minutes. Causality: Opening a cold vial causes ambient humidity to instantly condense on the powder, initiating rapid hydrolysis of the pinacol ester [[4]]().

  • Apparatus Preparation: Purge the reaction flask and all solid addition funnels with Argon (Ar) for 15 minutes prior to reagent introduction.

  • Rapid Transfer: Weigh the required mass rapidly under a positive stream of Ar on the benchtop, or ideally, inside a glovebox.

  • Solvent Degassing: Dissolve the reagent strictly in anhydrous, degassed solvents. Causality: Ethereal solvents (like THF or Dioxane) must be tested for peroxides (using KI starch paper) and sparged with Ar for 30 minutes to remove dissolved oxygen, preventing both autoxidation and oxidative deborylation 3.

  • Post-Use Storage: Backfill the primary reagent vial with Ar, seal the cap tightly, wrap with Parafilm, and immediately return it to the 2–8 °C refrigerator inside a secondary container filled with Drierite (desiccant).

Sources

Reference Data & Comparative Studies

Validation

3,4-Dichloro-2-formylphenylboronic Acid: Pinacol Ester vs. Free Boronic Acid Reactivity

In the realm of advanced organic synthesis and drug development, the selection of the correct organoboron reagent is often the differentiating factor between a high-yielding cascade reaction and a complex mixture of degr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of advanced organic synthesis and drug development, the selection of the correct organoboron reagent is often the differentiating factor between a high-yielding cascade reaction and a complex mixture of degradation products. When working with highly functionalized building blocks like 3,4-dichloro-2-formylphenylboronic acid , chemists face a triad of reactive challenges: the electron-withdrawing nature of the dichloro-substituted ring, the coordinating potential of the ortho-formyl group, and the inherent instability of the carbon-boron bond.

This guide provides an objective, data-driven comparison between the free boronic acid and its pinacol (BPin) ester derivative, detailing the structural causality behind their reactivity and providing field-proven protocols for their application in Suzuki-Miyaura cross-coupling.

Structural and Electronic Causality

To understand the divergent reactivity of these two reagents, we must analyze the specific electronic and steric microenvironments surrounding the boron atom.

The Dichloro Effect: Accelerated Transmetalation vs. Protodeboronation

The 3,4-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. While this electron deficiency accelerates the transmetalation step during palladium-catalyzed cross-coupling, it simultaneously makes the C-B bond highly susceptible to protodeboronation (hydrolytic cleavage of the boron group). Free boronic acids with electron-withdrawing groups are notoriously unstable under basic aqueous conditions .

The Ortho-Formyl Factor: Coordination and Steric Shielding

The presence of an aldehyde group ortho to the boron atom introduces complex stereoelectronic dynamics. In the free boronic acid , the carbonyl oxygen can donate lone-pair electron density into the empty p-orbital of the boron atom (intramolecular B-O coordination). This transiently shifts the boron hybridization from sp2 to sp3 , which can offer some kinetic protection against oxidative degradation .

However, converting the free acid to the pinacol ester (BPin) introduces significant steric bulk via the four methyl groups. This steric shielding physically prevents the ortho-formyl oxygen from coordinating effectively with the boron center. Consequently, the BPin ester behaves as a highly stable, non-coordinating species that survives silica gel chromatography and prolonged storage, while leaving the formyl group fully accessible for downstream cascade cyclocondensations .

OrthoEffect FreeAcid Free Boronic Acid B(OH)2 Coordination Intramolecular B-O Coordination (Formyl Oxygen to Boron p-orbital) FreeAcid->Coordination Strong Interaction Oxidation Susceptible to ROS / Oxidation FreeAcid->Oxidation Exposed Boron PinEster Pinacol Ester BPin PinEster->Coordination Weakened by Sterics Steric Steric Shielding by Tetramethyl Groups PinEster->Steric Bulky Environment Stable Stable to Chromatography & Storage Steric->Stable Prevents degradation

Fig 1: Structural logic dictating stability differences between free acid and BPin ester.

Reactivity Comparison in Suzuki-Miyaura Coupling

The choice between the free acid and the BPin ester fundamentally alters the kinetic pathway of the Suzuki-Miyaura reaction .

  • Free Boronic Acid: Reacts rapidly because it easily forms the active boronate complex [Ar−B(OH)3​]− in the presence of base. However, because the entire pool of reagent is activated immediately, the competing protodeboronation pathway (driven by the dichloro groups) often consumes the starting material before transmetalation can finish, leading to poor yields.

  • BPin Ester: Operates via a "slow-release" mechanism. The bulky pinacol ester must first undergo base-mediated hydrolysis to generate the free boronic acid in situ. This controlled hydrolysis keeps the steady-state concentration of the unstable free boronic acid extremely low. Transmetalation outpaces degradation, resulting in significantly higher overall cross-coupling yields .

Pathway BPin 3,4-Dichloro-2-formylphenyl BPin (Sterically Shielded) Hydrolysis Base / H2O (Controlled Hydrolysis) BPin->Hydrolysis Slow BOH 3,4-Dichloro-2-formylphenyl B(OH)2 (Highly Reactive) Boronate Active Boronate Complex [Ar-B(OH)3]- BOH->Boronate Fast Degradation Protodeboronation / Oxidation (Accelerated by Cl groups) BOH->Degradation Major Side Reaction Hydrolysis->Boronate Transmet Transmetalation with Pd(II) Boronate->Transmet Product Cross-Coupled Product Transmet->Product

Fig 2: Transmetalation vs. degradation pathways for BPin and free boronic acid.

Quantitative Performance Data

The following table summarizes the practical performance metrics of both reagents based on standard laboratory handling and cross-coupling efficiency.

Property / Metric3,4-Dichloro-2-formylphenylboronic acid (Free Acid)3,4-Dichloro-2-formylphenylboronic acid pinacol ester (BPin)
Bench Stability Low (Prone to oxidation and boroxine anhydride formation)High (Stable for >12 months at room temperature)
Purification Streaks heavily on normal-phase silica; requires recrystallizationEasily purified via standard normal-phase silica gel
Suzuki Yield (Avg) 35% - 50% (Limited by rapid protodeboronation)75% - 90% (Benefiting from slow-release hydrolysis)
Atom Economy High (Produces only water/boric acid salts as byproducts)Lower (Generates pinacol as a stoichiometric byproduct)
Optimal Catalyst Pd2​(dba)3​ / SPhos (Requires ultra-fast transmetalation) Pd(dppf)Cl2​ (Standard, robust conditions suffice)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are engineered to address the specific vulnerabilities of each reagent.

Protocol A: Suzuki-Miyaura Coupling using the BPin Ester (Recommended)

Rationale: This protocol utilizes biphasic conditions (Dioxane/Water) to facilitate the slow, continuous hydrolysis of the BPin ester. Pd(dppf)Cl2​ is selected as a robust, bidentate catalyst that resists deactivation by the ortho-formyl group.

  • Preparation: In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 3,4-dichloro-2-formylphenylboronic acid pinacol ester (1.2 equiv), K2​CO3​ (2.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.2 M concentration).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 12 hours. Self-validation step: The mixture should turn from dark red to a pale yellow/brown suspension as the active Pd(0) species is consumed and precipitates.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. The pinacol byproduct remains in the organic layer and must be removed during subsequent silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling using the Free Boronic Acid

Rationale: Because the free acid degrades rapidly via protodeboronation, you must use a highly active, electron-rich catalyst system (SPhos) to ensure transmetalation occurs faster than degradation. Lower temperatures are mandatory.

  • Preparation: In an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 3,4-dichloro-2-formylphenylboronic acid (1.5 equiv — excess required due to degradation), anhydrous K3​PO4​ (2.0 equiv), Pd2​(dba)3​ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Evacuate and backfill with nitrogen three times. Add degassed Toluene and water in a 10:1 ratio.

  • Reaction: Heat to 60 °C (do not exceed this temperature to prevent rapid cleavage of the C-B bond) for 4-6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and insoluble borate salts. Concentrate the filtrate and purify via chromatography.

References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society, 2018. URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 2013. URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: Proceedings of the National Academy of Sciences (PNAS), 2018. URL: [Link]

  • Title: One-Pot Dual C–C Bond-Forming Cascade Process via Suzuki Coupling and Intramolecular Cyclocondensation: An Access to Functionalized Naphthalenes Source: The Journal of Organic Chemistry, 2023. URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Elemental and Spectroscopic Characterization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3,4-dichloro-2-formylphenylboronic acid pinacol ester, a key building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3,4-dichloro-2-formylphenylboronic acid pinacol ester, a key building block in organic synthesis, demands a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. This guide provides an in-depth comparison of essential analytical techniques, offering insights into experimental design and data interpretation, grounded in established scientific principles.

Introduction: The Importance of Rigorous Characterization

3,4-dichloro-2-formylphenylboronic acid pinacol ester is a versatile reagent, often employed in cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1] The presence of a boronic ester, an aldehyde, and a dichlorinated aromatic ring provides multiple reactive handles, but also necessitates a comprehensive characterization strategy to ensure that the material is suitable for its intended downstream applications. Impurities or structural ambiguities can lead to failed reactions, downstream purification challenges, and ultimately, delays in discovery and development timelines.

This guide will compare and contrast the primary analytical methods for the full characterization of this compound: Elemental Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Elemental Analysis: The Fundamental Confirmation of Composition

Elemental analysis, specifically CHN analysis, provides the foundational data for any new chemical entity by determining the mass percentages of carbon, hydrogen, and nitrogen.[2][3] This technique is a quantitative method that validates the empirical formula of the synthesized compound.

Comparison with Alternatives

While techniques like high-resolution mass spectrometry can provide a molecular formula, elemental analysis offers a direct, quantitative measure of the bulk sample's composition, making it an indispensable orthogonal technique for purity assessment.[4] For organoboron compounds, it is crucial to ensure the absence of significant inorganic or solvent-based impurities that would not be readily apparent by mass spectrometry alone.

Technique Information Provided Advantages Limitations
CHN Elemental Analysis Quantitative %C, %H, %NBulk sample analysis, high accuracy and precision, cost-effective.[2]Does not provide structural information, destructive.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace element and boron contentHigh sensitivity for elemental boron determination.[5]More complex instrumentation, primarily for trace analysis.
Experimental Protocol: CHN Analysis

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in the sample and compare it with the theoretical values for the molecular formula C₁₃H₁₅BCl₂O₃.

Methodology:

  • A small, accurately weighed sample (typically 1-3 mg) is placed in a tin capsule.

  • The sample is combusted in a high-temperature furnace (≥900 °C) in a stream of pure oxygen.[4]

  • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a series of scrubbers and catalysts to remove interfering elements (like halogens and sulfur) and to ensure complete conversion to the desired analytical gases.[6][7]

  • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector.

  • The instrument is calibrated using a certified standard of known elemental composition.

Expected Data and Interpretation

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data

ElementTheoretical %Expected Experimental % (±0.4%)
Carbon (C)52.9452.54 - 53.34
Hydrogen (H)5.134.73 - 5.53
Nitrogen (N)0.00< 0.40

A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high purity.

Spectroscopic Characterization: Unveiling the Molecular Architecture

While elemental analysis confirms what elements are present and in what ratio, spectroscopic techniques are essential to elucidate the molecule's structural connectivity and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4-dichloro-2-formylphenylboronic acid pinacol ester, ¹H, ¹³C, and ¹¹B NMR experiments are crucial.

NMR Experiment Information Provided Key Insights for this Molecule
¹H NMR Proton environment, connectivity (via coupling)Confirms the presence of the aldehyde proton, aromatic protons, and the pinacol methyl protons. Integration provides a quantitative ratio.
¹³C NMR Carbon skeletonIdentifies the carbonyl carbon, aromatic carbons (including those bonded to chlorine and boron), and the carbons of the pinacol ester.
¹¹B NMR Boron environmentConfirms the presence of a tetracoordinate boronate ester, with a characteristic chemical shift.[8]

Objective: To confirm the chemical structure and connectivity of the molecule.

Methodology:

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction, and integration for ¹H).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)~10.2~192
Aromatic (Ar-H)~7.5 - 8.0 (2H, complex)~128 - 145
Pinacol (-C(CH₃)₂)-~84
Pinacol (-CH₃)~1.35 (12H, singlet)~25

Note: Specific chemical shifts and coupling patterns for the aromatic protons can be complex and may require 2D NMR techniques (like COSY and HSQC) for unambiguous assignment. The ¹¹B NMR should show a single broad peak around δ 20-30 ppm, characteristic of a pinacol boronate ester.[8]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, further confirming its molecular formula.[9] High-resolution mass spectrometry (HRMS) is particularly valuable.

Ionization Technique Principle Suitability for this Molecule
Electrospray Ionization (ESI) Soft ionization, forms ions from solution.Excellent for this molecule, likely to form [M+H]⁺ or [M+Na]⁺ adducts.[10]
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization, suitable for less polar compounds.A viable alternative to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization for large or fragile molecules.Generally less common for small molecules like this unless specific derivatization is used.[11]

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Methodology:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a time-of-flight (TOF) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

The expected monoisotopic mass for C₁₃H₁₅¹¹B³⁵Cl₂O₃ is 316.0386. HRMS should provide a measured mass within 5 ppm of this value. The characteristic isotopic pattern for two chlorine atoms (a 3:2 ratio for the M and M+2 peaks) would provide definitive evidence for their presence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[12]

Table 3: Key FTIR Vibrational Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
C=O (aldehyde)~1700-1720Stretch
C-H (aldehyde)~2820 and ~2720Stretch
C=C (aromatic)~1450-1600Stretch
B-O~1300-1380Stretch[13]
C-Cl~600-800Stretch[14]

The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[15][16]

Comparison with Other Techniques

While NMR provides the solution-state structure, X-ray crystallography reveals the solid-state conformation. It is the gold standard for absolute structure proof but is dependent on the ability to grow suitable single crystals.

Experimental Workflow

xray_workflow A Slow Evaporation D Mount Crystal A->D B Vapor Diffusion B->D C Cooling C->D E X-ray Diffraction D->E F Data Reduction E->F G Structure Solution F->G H Structure Refinement G->H I Validation H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Integrated Analytical Workflow

A robust characterization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester relies on an integrated approach where the data from each technique corroborates the others.

characterization_flow Synthesis Synthesized Compound EA Elemental Analysis (%C, %H) Synthesis->EA MS Mass Spectrometry (Molecular Weight) Synthesis->MS FTIR FTIR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (Connectivity) Synthesis->NMR Xray X-ray Crystallography (3D Structure) Synthesis->Xray if crystalline Final Fully Characterized Compound EA->Final MS->Final FTIR->Final NMR->Final Xray->Final

Caption: Integrated workflow for compound characterization.

Conclusion

The thorough characterization of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is a non-negotiable aspect of its use in research and development. By employing a suite of orthogonal analytical techniques—elemental analysis for fundamental composition, NMR for structural connectivity, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and X-ray crystallography for definitive 3D structure—researchers can have the utmost confidence in the quality and identity of their material. This comprehensive approach ensures reproducibility in subsequent reactions and contributes to the overall integrity of the scientific process.

References

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Handling Guide for 3,4-Dichloro-2-formylphenylboronic acid pinacol ester

As research and drug development push the boundaries of synthetic complexity, handling multi-functionalized building blocks requires more than basic compliance—it demands a mechanistic understanding of chemical hazards....

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Author: BenchChem Technical Support Team. Date: April 2026

As research and drug development push the boundaries of synthetic complexity, handling multi-functionalized building blocks requires more than basic compliance—it demands a mechanistic understanding of chemical hazards. 3,4-Dichloro-2-formylphenylboronic acid pinacol ester is a highly reactive, multi-functional reagent. It combines an electrophilic aldehyde, a lipophilic halogenated aromatic ring, and a boronic acid ester.

This guide provides researchers with a self-validating, step-by-step operational framework. By understanding the causality behind each safety protocol, laboratories can build deep trust in their safety systems, ensuring both scientific integrity and personnel protection.

Chemical Profile & Mechanistic Hazard Assessment

To effectively protect yourself, you must understand how the molecule interacts with biological tissues. Proxy data from structurally analogous compounds, such as, indicates that this class of chemicals acts as a potent irritant.

The hazards are not arbitrary; they are directly driven by the molecule's functional groups.

Table 1: Quantitative Hazard Summary & Causality
GHS Hazard CodeHazard DescriptionMechanistic CausalityTarget Organ/System
H315 Causes skin irritationThe highly electrophilic formyl (aldehyde) group reacts with primary amines in keratinocytes via Schiff base formation, causing irreversible protein cross-linking.Dermal
H319 Causes serious eye irritationThe dichloro-aromatic ring is highly lipophilic, allowing the molecule to rapidly penetrate the lipid-rich corneal epithelium and trigger localized inflammation.Ocular
H335 May cause respiratory irritationInhalation of fine crystalline dust leads to the hydrolysis of the pinacol ester in the moisture of mucosal membranes, releasing irritating free boronic acid.Respiratory

Personal Protective Equipment (PPE) Matrix

Under, a rigorous hazard assessment must dictate PPE selection. Every piece of equipment must act as a self-validating system to ensure it has not been compromised prior to use.

Table 2: PPE Matrix & Validation System
Equipment CategorySpecificationScientific CausalitySelf-Validation Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a superior barrier against lipophilic halogenated aromatics compared to latex, which is highly permeable to such organics.Air-Inflation Test: Trap air in the glove and roll the cuff to check for pinhole leaks prior to donning.
Eye Protection Tight-fitting chemical safety gogglesProtects against airborne dust particles and micro-splashes that easily bypass the gaps in standard safety glasses.Seal Check: Ensure no gaps exist between the goggle skirt and the contours of the face.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatSynthetic fibers can melt directly into the skin if combustible organic powders ignite.Closure Check: Coat must be fully buttoned to the neck; cuffs must overlap the glove wrists.
Respiratory Fume Hood (Primary containment)Engineering controls prevent the inhalation of H335 irritants without the ergonomic burden and fit-testing requirements of a respirator.Flow Verification: Visually confirm the digital monitor reads between 80-120 fpm.

Operational Plan: Self-Validating Handling Protocol

This step-by-step methodology ensures that the handling of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester is controlled, precise, and safe.

HandlingWorkflow Prep Pre-Operation Validation Hood Verify Fume Hood (80-120 fpm) Prep->Hood PPE Inspect & Don PPE (Air-test gloves) Hood->PPE Transfer Weighing & Transfer (Closed system) PPE->Transfer Decon Decontaminate Spatulas/Surfaces Transfer->Decon Waste Halogenated Waste Disposal Decon->Waste

Fig 1: Self-validating operational workflow for handling halogenated boronic esters.

Step 1: Environmental Validation

According to the National Research Council's , fume hood face velocity must be maintained between 80 and 100 feet per minute (fpm) (up to 120 fpm for highly toxic substances).

  • The Causality: Velocities exceeding 150 fpm create aerodynamic turbulence at the hood face, which can extract hazardous aerosols of the boronic ester out of containment and directly into the user's breathing zone.

  • The Validation: Check the digital flow monitor. Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward without violently fluttering.

Step 2: PPE Donning & Integrity Verification
  • Perform the air-inflation test on your nitrile gloves.

  • Don safety goggles and button the lab coat completely.

Step 3: Material Transfer & Weighing
  • Place the analytical balance inside the fume hood, at least 6 inches behind the sash, to prevent dust dissemination into the lab.

  • Use an anti-static weighing spatula. The dichloro-aromatic nature of the powder can cause it to hold a static charge, leading to sudden aerosolization when transferred.

  • The Validation: Ensure the balance doors are closed during measurement to prevent draft-induced inaccuracies from the hood's airflow.

Step 4: Decontamination & Securing
  • Seal the primary chemical container tightly immediately after use.

  • Wipe down the exterior of the container, the spatulas, and the balance with a solvent compatible with halogenated organics (e.g., isopropanol), followed by a damp water wipe to hydrolyze any residual ester.

Emergency Response & Spill Management

In the event of a spill, immediate and logical action is required to prevent dermal exposure and respiratory tract irritation.

SpillResponse Start Spill Detected Assess Assess Spill Size & Ventilation Start->Assess Small Small Spill (< 50 g) Assess->Small Large Large Spill (> 50 g) Assess->Large DonPPE Don Spill Kit PPE (Nitrile, Goggles) Small->DonPPE Evacuate Evacuate Lab & Call EHS Large->Evacuate Contain Contain with Inert Absorbent DonPPE->Contain Neutralize Sweep/Collect into Sealed Container Contain->Neutralize Dispose Label as Halogenated Organic Waste Neutralize->Dispose

Fig 2: Emergency response and containment logic for chemical spills.

Spill Cleanup Protocol (Small Spills < 50 g)
  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside the fume hood, ensure room ventilation is active.

  • Protect: Don fresh nitrile gloves and tight-fitting chemical goggles.

  • Contain: Cover the spilled powder with an inert, damp absorbent material (like sand or a damp spill pad) to prevent the dust from aerosolizing. Do not sweep dry powder.

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a sealable hazardous waste container.

  • Wash: Wash the spill area with soap and water to remove residual lipophilic organics.

Waste Disposal & Decontamination Plan

Proper disposal ensures environmental compliance and prevents dangerous downstream reactions in waste carboys.

  • Segregation: Dispose of all residual chemicals, contaminated gloves, and wipes strictly into a designated Halogenated Organic Waste container.

  • Compatibility Warning: Never mix halogenated waste with strong oxidizing agents, alkali metals, or strong bases. The dichloro-aromatic ring can undergo violent exothermic degradation if exposed to incompatible highly reactive species.

  • Labeling: Clearly label the waste carboy with the full chemical name ("3,4-Dichloro-2-formylphenylboronic acid pinacol ester"). Do not use abbreviations, as this violates RCRA hazard communication standards.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements (Personal Protective Equipment). United States Department of Labor. URL:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). URL:[Link]

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